molecular formula C9H7Br2FO2 B1422068 Methyl 2-(dibromomethyl)-5-fluorobenzoate CAS No. 1283108-15-5

Methyl 2-(dibromomethyl)-5-fluorobenzoate

Cat. No.: B1422068
CAS No.: 1283108-15-5
M. Wt: 325.96 g/mol
InChI Key: PBSWHAFPOGGXEV-UHFFFAOYSA-N
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Description

Methyl 2-(dibromomethyl)-5-fluorobenzoate is a useful research compound. Its molecular formula is C9H7Br2FO2 and its molecular weight is 325.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(dibromomethyl)-5-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(dibromomethyl)-5-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(dibromomethyl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)7-4-5(12)2-3-6(7)8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSWHAFPOGGXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of Methyl 2-(dibromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Guide to Benzylic Gem-Dihalogenation

Executive Summary

Methyl 2-(dibromomethyl)-5-fluorobenzoate is a high-value electrophilic intermediate, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., precursors to Rucaparib or Talazoparib analogs). Its synthesis hinges on the controlled introduction of two bromine atoms at the benzylic position of methyl 5-fluoro-2-methylbenzoate.

This guide addresses the core synthetic challenge: Selectivity. Standard Wohl-Ziegler conditions favor the mono-bromide. Driving the reaction to the gem-dibromide without over-brominating the aromatic ring or degrading the ester requires precise stoichiometric control and energetic forcing.

Part 1: Retrosynthetic Analysis & Strategy

The most robust route to the target is the Wohl-Ziegler Radical Bromination of the corresponding toluene derivative. While direct formylation of the benzene ring is possible, the radical route allows for the use of inexpensive, commercially available starting materials.

Synthetic Pathway:

  • Starting Material: Methyl 5-fluoro-2-methylbenzoate.[1][2]

  • Reagent: N-Bromosuccinimide (NBS) as the bromine source.[3][4]

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) is recommended as a greener, higher-boiling alternative to the banned Carbon Tetrachloride (CCl
    
    
    ).

Retrosynthesis Target Target: Methyl 2-(dibromomethyl)-5-fluorobenzoate Intermediate Intermediate: Methyl 2-(bromomethyl)-5-fluorobenzoate Intermediate->Target NBS (>1.1 eq) Reflux (Forcing) Start Starting Material: Methyl 5-fluoro-2-methylbenzoate Start->Intermediate NBS (1.0 eq) Radical Initiator

Figure 1: Stepwise radical bromination pathway from the toluene precursor to the gem-dibromide.

Part 2: Mechanistic Deep Dive (The "Why")

To successfully synthesize the dibromide, one must understand the Radical Chain Mechanism . The reaction does not proceed via ionic attack; it relies on the homolytic cleavage of the N-Br bond and subsequent hydrogen abstraction.

Critical Insight: The second bromination (converting


 to 

) is kinetically slower than the first due to the steric bulk of the bromine atom and the electron-withdrawing nature of the first bromine, which destabilizes the transition state for the second hydrogen abstraction. Therefore, excess NBS and longer reflux times are non-negotiable.

Mechanism Initiation INITIATION: In -> 2 Radicals NBS + Radical -> Br• Prop1 PROPAGATION 1: Benzylic-H + Br• -> Benzylic Radical + HBr Initiation->Prop1 Prop2 PROPAGATION 2: Benzylic Radical + Br2 -> Product-Br + Br• Prop1->Prop2 Regen Br2 REGENERATION: HBr + NBS -> Succinimide + Br2 Prop1->Regen Prop2->Prop1 Chain Cycle Constraint Constraint: Second bromination is slower due to steric/electronic drag. Prop2->Constraint Regen->Prop2

Figure 2: The Wohl-Ziegler radical chain mechanism highlighting the regeneration of molecular bromine.

Part 3: Master Experimental Protocol

Safety Warning:

  • Lachrymator: Benzylic bromides are potent tear gas agents. Handle only in a functioning fume hood.

  • Explosion Hazard: Benzoyl peroxide is shock-sensitive. NBS can react violently with amines or metals.

Reagents & Stoichiometry Table
ComponentRoleEquivalents (Eq)Notes
Methyl 5-fluoro-2-methylbenzoate Substrate1.0Purge with

before use.
N-Bromosuccinimide (NBS) Bromine Source2.2 - 2.5 Excess required for di-bromination. Recrystallize from water if yellow (degraded).
Benzoyl Peroxide (BPO) Initiator0.05 - 0.10Add in two portions (start & mid-reaction).

-Trifluorotoluene
Solvent10-15 VolumesHigh boiling point (

C) drives the reaction.
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet. Ensure the system is strictly anhydrous (moisture can hydrolyze the product to the aldehyde prematurely).

  • Charging: Add Methyl 5-fluoro-2-methylbenzoate (1.0 eq) and NBS (1.2 eq initial charge) to the flask. Dissolve in Trifluorotoluene (or Chlorobenzene).

  • Degassing: Sparge the solution with nitrogen for 15 minutes. Oxygen acts as a radical scavenger and will inhibit initiation.

  • Initiation: Add the first portion of BPO (0.05 eq). Heat the mixture to varying reflux (approx. 100-105°C).

    • Visual Cue: The reaction often turns orange/red initially and fades to pale yellow as succinimide precipitates.

  • Forcing the Second Bromination:

    • After 4-6 hours (monitor by TLC/HPLC for mono-bromide formation), cool slightly.

    • Add the second portion of NBS (1.0 - 1.3 eq) and a fresh portion of BPO (0.02 eq).

    • Resume reflux for another 12-16 hours.

  • Monitoring: Check for the disappearance of the mono-bromide intermediate.

    • Note: The gem-dibromide often runs slightly less polar than the mono-bromide on Silica, but they are close. NMR is the best validation method (Look for the

      
       singlet around 
      
      
      
      6.5-7.5 ppm, distinct from
      
      
      around
      
      
      4.5 ppm).
  • Workup:

    • Cool to

      
      C to precipitate Succinimide completely.
      
    • Filter off the Succinimide solid. Wash the cake with cold solvent.

    • Concentrate the filtrate under reduced pressure.[1][5]

  • Purification (Critical):

    • Do NOT use Silica Gel Chromatography unless buffered with 1% Triethylamine, as the acidity of silica can hydrolyze the dibromide to the aldehyde.

    • Preferred: Recrystallization from Hexanes/Ethyl Acetate or direct use in the next step.

Part 4: Troubleshooting & Optimization
IssueRoot CauseCorrective Action
Stalled at Mono-bromide Insufficient energy or initiator death.Add 0.05 eq more initiator; switch to higher boiling solvent (Chlorobenzene).
Hydrolysis to Aldehyde Moisture in solvent or acidic workup.Use anhydrous solvents; add

trace to the reaction; avoid silica gel.
Ring Bromination Ionic bromination competing with radical.Ensure light source is adequate (if photo-initiated); remove Lewis Acid contaminants (Fe, Al traces).
References
  • Wohl-Ziegler Reaction Mechanism & Conditions

    • Source: Organic Chemistry Portal.[6]

    • URL:[Link][3]

  • Synthesis of Benzylic Bromides (Analogous Protocols)

    • Source: ChemicalBook (Methyl 2-bromomethyl-5-fluorobenzoate data).[1][7]

  • Safety Handling of Benzyl Bromides

    • Source: NJ.gov Hazardous Substance Fact Sheet.
    • URL:[Link]

  • Alternative Solvents for Radical Bromin

    • Source: Wikipedia (Wohl-Ziegler Entry discussing Trifluorotoluene).
    • URL:[Link][3]

Sources

Technical Guide: Synthesis of Methyl 2-(dibromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Process Guide Target Audience: Medicinal Chemists, Process Development Scientists Version: 1.0[1]

Executive Summary & Strategic Importance

Methyl 2-(dibromomethyl)-5-fluorobenzoate is a high-value synthetic intermediate, primarily utilized as a "masked" aldehyde equivalent in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib, Talazoparib analogs).[1]

The gem-dibromomethyl functionality allows for facile hydrolysis to the corresponding benzaldehyde derivative (Methyl 5-fluoro-2-formylbenzoate) or direct condensation with hydrazines to form phthalazinone cores.[1] This guide details the radical-mediated synthesis of this compound, emphasizing the mechanistic control required to achieve selective gem-dibromination over mono-bromination or electrophilic aromatic substitution.[1]

Retrosynthetic Analysis

The synthesis relies on the functionalization of the benzylic carbon. The presence of the electron-withdrawing ester and fluorine groups on the benzene ring deactivates the ring toward electrophilic attack, which fortuitously aids in directing bromination to the benzylic position under radical conditions.[1]

  • Target: Methyl 2-(dibromomethyl)-5-fluorobenzoate[1]

  • Precursor: Methyl 5-fluoro-2-methylbenzoate[1][2]

  • Transformation: Wohl-Ziegler Bromination (Radical Substitution)[1]

Retrosynthesis Target Methyl 2-(dibromomethyl)-5-fluorobenzoate (Target) Precursor Methyl 5-fluoro-2-methylbenzoate (Starting Material) Target->Precursor Retrosynthetic Disconnection Reagents NBS (2.2 eq), AIBN Radical Conditions

Figure 1: Retrosynthetic disconnection showing the benzylic functionalization strategy.

Mechanistic Deep Dive: Wohl-Ziegler Bromination

The core transformation is a Free Radical Chain Reaction.[1] Success depends on maintaining a low steady-state concentration of molecular bromine (


) to prevent ionic addition or electrophilic substitution.
The "Goldilocks" Zone of Bromination

We utilize N-Bromosuccinimide (NBS) rather than elemental bromine. NBS acts as a reservoir for bromine, releasing it slowly via reaction with HBr.[1]

  • Why Benzylic? The benzylic C-H bond dissociation energy (BDE) is significantly lower (~88 kcal/mol) than aryl C-H bonds (~110 kcal/mol), making abstraction by a bromine radical thermodynamically favorable.[1]

  • Why Dibromo? The introduction of the first bromine atom stabilizes the radical at the benzylic position (via the captodative effect and steric tolerance), allowing a second radical abstraction to occur if stoichiometry permits (>2.0 eq NBS).[1]

Reaction Pathway Diagram[1][2]

Mechanism Initiation 1. INITIATION In-situ generation of Br• radical (AIBN + Heat) Prop1 2. PROPAGATION (Step A) Br• abstracts Benzylic H Forms Benzylic Radical Initiation->Prop1 Br• enters cycle Prop2 3. PROPAGATION (Step B) Benzylic Radical reacts with Br2 Forms Mono-bromide + Br• Prop1->Prop2 Intermediate Radical NBS_Cycle NBS REGENERATION NBS + HBr → Succinimide + Br2 (Maintains low [Br2] conc) Prop2->NBS_Cycle HBr byproduct Dibromo 4. SECOND BROMINATION Repeat of Steps 2 & 3 on Mono-bromide Yields Gem-Dibromide Prop2->Dibromo Excess NBS drives second substitution NBS_Cycle->Prop2 Supplies Br2

Figure 2: The radical chain mechanism emphasizing the NBS regeneration cycle essential for selectivity.

Experimental Protocol

Safety Warning: Benzyl bromides are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood. Glassware should be rinsed with a dilute alkaline solution before removal from the hood to quench residues.

Materials & Stoichiometry[3]
ComponentRoleEquivalents (eq)Notes
Methyl 5-fluoro-2-methylbenzoate Substrate1.0Limiting reagent.[1]
N-Bromosuccinimide (NBS) Bromine Source2.2 - 2.4Excess required for gem-dibromination.[1]
AIBN (Azobisisobutyronitrile)Initiator0.05 - 0.1Can substitute with Benzoyl Peroxide (BPO).
Chlorobenzene or CCl4 Solvent10-15 VolCCl4 is classic but toxic; PhCl or Trifluorotoluene are modern green alternatives.
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is protected from moisture (drying tube or

    
     atmosphere).
    
  • Charging: Add Methyl 5-fluoro-2-methylbenzoate (1.0 eq) and the solvent (e.g., Chlorobenzene). Stir to dissolve.

  • Reagent Addition: Add NBS (1.1 eq - half portion) and AIBN (0.05 eq).

    • Expert Tip: Adding NBS in two portions helps control the exotherm and minimizes side reactions.[1]

  • Initiation: Heat the mixture to reflux (

    
     depending on solvent). You may observe a color change (orange to pale yellow) or vigorous bubbling indicating initiation.
    
  • Second Addition: After 1-2 hours (check via TLC/HPLC for mono-bromide formation), cool slightly and add the remaining NBS (1.1 - 1.3 eq) and a second portion of AIBN (optional).

  • Completion: Reflux for an additional 4-6 hours. Monitor the disappearance of the mono-bromo intermediate.

    • Target Specification: < 5% Mono-bromo species remaining.

  • Workup:

    • Cool the reaction mixture to

      
      . Succinimide will precipitate.
      
    • Filter off the succinimide solid. Wash the cake with cold solvent.

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification: The crude oil often crystallizes upon standing. If necessary, recrystallize from Hexane/Ethyl Acetate or use directly in the next hydrolysis step (common industrial practice).[1]

Process Optimization & Troubleshooting

Controlling Selectivity
IssueRoot CauseCorrective Action
High Mono-bromide content Insufficient Reaction Time or NBSIncrease reflux time; ensure NBS is fresh (white, not yellow). Add 0.2 eq extra NBS.[1]
Ring Bromination Ionic Mechanism DominatingEnsure strictly anhydrous conditions. Do not use Lewis Acid catalysts.[1] Ensure light/heat source is adequate for radical generation.[1]
Low Yield / Tarring Polymerization or DecompositionDegas solvents (remove

which quenches radicals). Lower temperature slightly if using high-boiling solvents like PhCl.
Analytical Checkpoints
  • 1H NMR (CDCl3):

    • Starting Material (

      
      ): ~2.6 ppm (singlet).
      
    • Mono-bromide (

      
      ): ~4.8 ppm (singlet).
      
    • Target Dibromide (

      
      ):  ~7.8 - 8.0 ppm (singlet). Note the significant downfield shift.
      

References

  • Wohl-Ziegler Bromination Mechanism

    • Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.[1] Link

  • Synthesis of Fluorinated Benzoates

    • Patent: "Process for the preparation of PARP inhibitors."[4] (2019). WO2019183645.[1] (Describes analogous benzylic brominations on phthalazinone precursors). Link[1]

  • Safety Data (Benzyl Bromides)

    • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzyl bromide. Link[1]

  • Alternative Green Solvents for Radical Reactions

    • Clark, J. H., et al. (2016).[1] Green chemistry: challenges and opportunities. Green Chemistry, 18. (Discusses replacement of CCl4 with Benzotrifluoride). Link

Sources

Technical Guide: 13C NMR Analysis of Methyl 2-(dibromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, experimental protocols, and spectral interpretation logic for the 13C NMR analysis of Methyl 2-(dibromomethyl)-5-fluorobenzoate . This compound is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Talazoparib scaffolds), where the dibromomethyl group serves as a masked aldehyde equivalent.

Introduction & Structural Context

Compound: Methyl 2-(dibromomethyl)-5-fluorobenzoate Molecular Formula: C


H

Br

FO

Molecular Weight: 339.98 g/mol

This analysis focuses on verifying the integrity of the geminal dibromide moiety and the fluorinated aromatic core . The 13C NMR spectrum is complex due to C-F coupling , which splits the majority of aromatic signals into doublets. Correct interpretation requires distinguishing these couplings from impurities such as the monobrominated precursor or the hydrolyzed aldehyde.

Core Structural Features[2][3][4][5]
  • Dibromomethyl Group (-CHBr

    
    ):  A diagnostic aliphatic signal distinct from standard benzylic carbons.
    
  • Fluorine Substituent (C-5): Acts as a spin-active nucleus (

    
    , 100% abundance), causing characteristic splitting (
    
    
    
    ) across the aromatic ring.
  • Ester Moiety: Provides a stable internal chemical shift reference (Methoxy ~52 ppm, Carbonyl ~166 ppm).

Theoretical Framework & Predicted Shifts

The following table synthesizes predicted chemical shifts (


) and coupling constants (

) based on substituent effects and analogous fluorobenzoate systems.
Carbon PositionAssignmentPredicted Shift (

, ppm)
Multiplicity

Coupling (Hz)
Notes
C=O Carbonyl165.5 - 166.5Doublet (d)~2 Hz

(Long range)
C-5 Aromatic C-F162.0 - 164.0Doublet (d)245 - 255 Hz

(Ipso) - Large splitting
C-2 Aromatic (Ipso to CHBr

)
138.0 - 140.0Doublet (d)~3 - 4 Hz

(Para)
C-1 Aromatic (Ipso to Ester)130.0 - 132.0Doublet (d)~7 - 8 Hz

(Meta)
C-6 Aromatic (Ortho to Ester)118.0 - 120.0Doublet (d)~22 - 24 Hz

(Ortho)
C-4 Aromatic (Meta to CHBr

)
115.0 - 117.0Doublet (d)~21 - 23 Hz

(Ortho)
C-3 Aromatic (Ortho to CHBr

)
128.0 - 130.0Doublet (d)~7 - 8 Hz

(Meta)
OCH

Methoxy52.0 - 53.0Singlet (s)-Characteristic ester methyl
CHBr

Dibromomethyl39.0 - 42.0 Singlet (s)*< 1 HzDiagnostic for gem-dibromide

*Note: The CHBr


 carbon may appear as a broadened singlet or very small doublet due to long-range coupling, but is typically treated as a singlet in routine analysis.

Experimental Protocol

Sample Preparation[6]
  • Solvent: CDCl

    
     (Deuterochloroform) is preferred for solubility and chemical shift standardization (
    
    
    
    ppm).
  • Concentration: Prepare a high-concentration sample (~30-50 mg in 0.6 mL) to ensure quaternary carbons (C1, C2, C5, C=O) are visible above noise, as they lack NOE enhancement.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters (Recommended)
  • Frequency: 100 MHz or higher (for 13C) is recommended to resolve overlapping doublets.

  • Pulse Sequence: zgpg30 (Power-gated decoupling) or equivalent.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: C2, C5, and C=O are quaternary carbons with long

      
       relaxation times. Insufficient delay will suppress these signals, making the 
      
      
      
      doublet at C5 difficult to identify.
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

  • Spectral Width: -10 to 220 ppm.[1]

Spectral Assignment Strategy

Phase 1: The Aliphatic Region (Diagnostic Check)

The first step is to validate the reaction outcome by analyzing the 30-60 ppm region.

  • Target Signal: 39-42 ppm (-CHBr

    
    ).
    
  • Differentiation:

    • Starting Material (Methyl 2-methyl-5-fluorobenzoate): Methyl signal at ~21 ppm.

    • Monobromo Intermediate (-CH

      
      Br):  Signal at ~32-34 ppm.
      
    • Product (-CHBr

      
      ):  Signal at ~40 ppm.
      
    • Aldehyde Impurity (-CHO): No aliphatic signal; look for carbonyl at ~190 ppm.

Phase 2: The Aromatic Fingerprint (C-F Coupling)

Use the magnitude of the coupling constant (


) to assign the aromatic ring carbons.
  • Identify C5 (Ipso): Look for the doublet with the widest split (~250 Hz ) centered around 163 ppm. It will likely appear as two weak peaks due to splitting intensity distribution.

  • Identify Ortho Carbons (C4, C6): Look for "medium" doublets (~22 Hz ).

    • C6 is typically shielded by the ortho-ester effect but deshielded by F; usually ~119 ppm.

    • C4 is ortho to F and meta to the electron-withdrawing CHBr

      
      ; usually ~116 ppm.
      
  • Identify Meta Carbons (C1, C3): Look for "small" doublets (~8 Hz ).

    • C3 is ortho to the CHBr

      
       group.
      
    • C1 is the quaternary carbon attached to the ester.

Phase 3: The Carbonyl
  • Signal: ~166 ppm.

  • Confirmation: May show a very small doublet (~2 Hz) due to

    
     coupling, confirming the integrity of the aromatic ring connectivity.
    

Visualization of Logic Flows

Diagram 1: Spectral Assignment Workflow

This diagram illustrates the logical progression for assigning peaks based on chemical shift regions and coupling constants.

NMR_Assignment Start Start Analysis: 13C Spectrum Region_Check Check Aliphatic Region (30 - 60 ppm) Start->Region_Check Check_CHBr2 Identify CHBr2 Signal (~40 ppm) Region_Check->Check_CHBr2 Check_OCH3 Identify OCH3 Signal (~52 ppm) Region_Check->Check_OCH3 Aromatic_Region Analyze Aromatic Region (115 - 165 ppm) Check_CHBr2->Aromatic_Region Confirmed Find_Ipso Find Large Doublet (J ~250 Hz) Assign C5 (Ipso-F) Aromatic_Region->Find_Ipso Find_Ortho Find Med Doublets (J ~22 Hz) Assign C4, C6 (Ortho-F) Find_Ipso->Find_Ortho Find_Meta Find Small Doublets (J ~8 Hz) Assign C1, C3 (Meta-F) Find_Ortho->Find_Meta Validation Structure Validated Find_Meta->Validation

Caption: Step-by-step logic for assigning the 13C NMR spectrum of Methyl 2-(dibromomethyl)-5-fluorobenzoate.

Diagram 2: Impurity Differentiation Tree

This diagram guides the researcher in distinguishing the target product from common reaction byproducts.

Impurity_Check Root Analyze Reaction Mixture Check_Aliphatic Check 20-45 ppm Region Root->Check_Aliphatic Check_Aldehyde Check >185 ppm Root->Check_Aldehyde Peak_21 Peak at ~21 ppm Check_Aliphatic->Peak_21 Peak_33 Peak at ~33 ppm Check_Aliphatic->Peak_33 Peak_40 Peak at ~40 ppm Check_Aliphatic->Peak_40 Result_SM Starting Material (Methyl group) Peak_21->Result_SM Result_Mono Under-brominated (-CH2Br) Peak_33->Result_Mono Result_Prod Target Product (-CHBr2) Peak_40->Result_Prod Peak_190 Peak at ~190 ppm Check_Aldehyde->Peak_190 Result_Hyd Hydrolyzed Product (Aldehyde) Peak_190->Result_Hyd

Caption: Decision tree for identifying common impurities (starting material, monobromide, aldehyde) via 13C NMR.

References

  • Chemical Shifts of Benzylic Halides: Compound Interest. (2015).[2] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link] (General reference for benzylic halide shifts confirming the 30-45 ppm range).

  • Doddrell, D., et al. (1974). Carbon-13 Nuclear Magnetic Resonance Studies of Fluorinated Aromatic Compounds. Journal of the Chemical Society, Perkin Transactions 2.
  • moiety, typically found
  • 13C NMR Prediction & Interpretation: Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link] (Methodology for substituent effect calculation).

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-(dibromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 2-(dibromomethyl)-5-fluorobenzoate, a halogenated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document delves into the core principles of its ionization and fragmentation behavior, offering practical insights and detailed experimental protocols for its characterization using modern mass spectrometry techniques.

Introduction: The Analytical Challenge

Methyl 2-(dibromomethyl)-5-fluorobenzoate presents a unique analytical challenge due to its complex halogenation pattern. The presence of two bromine atoms and a fluorine atom on an aromatic ring dictates a highly specific and predictable fragmentation pattern in mass spectrometry. Understanding this behavior is crucial for unequivocal identification and quantification in complex matrices. This guide will provide the foundational knowledge and practical methodologies to confidently analyze this and structurally similar molecules.

The isotopic abundance of bromine, with its two stable isotopes 79Br and 81Br in an approximate 1:1 ratio, provides a distinct signature in the mass spectrum.[1][2] For a molecule containing two bromine atoms, this results in a characteristic M, M+2, and M+4 isotopic pattern, which serves as a primary diagnostic tool for identification.[3][4][5]

Predicted Mass Spectrum and Isotopic Distribution

The molecular formula for Methyl 2-(dibromomethyl)-5-fluorobenzoate is C₉H₈Br₂FO₂. The nominal molecular weight can be calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). However, the presence of the two bromine isotopes (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br) will result in a cluster of peaks for the molecular ion and any bromine-containing fragments.[5]

Table 1: Predicted Isotopic Distribution for the Molecular Ion of Methyl 2-(dibromomethyl)-5-fluorobenzoate

Ionm/z (Nominal)Relative AbundanceIsotopic Composition
[M]⁺324~50%C₉H₈⁷⁹Br₂FO₂
[M+2]⁺326~100%C₉H₈⁷⁹Br⁸¹BrFO₂
[M+4]⁺328~50%C₉H₈⁸¹Br₂FO₂

This characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks is a definitive indicator of the presence of two bromine atoms in the molecule or fragment.[3][4][5]

Electron Ionization (EI) Fragmentation Pathways

Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing rich structural information.[6][7] The fragmentation of Methyl 2-(dibromomethyl)-5-fluorobenzoate is expected to proceed through several key pathways, driven by the stability of the resulting carbocations and neutral losses. Aromatic compounds generally show intense molecular ion peaks due to their stable structure.[8][9]

Key Predicted Fragmentation Pathways:

  • Loss of a Bromine Radical (•Br): This is a very common fragmentation pathway for brominated compounds.[2] The loss of a single bromine atom from the molecular ion would result in a fragment ion cluster around m/z 245, 247.

  • Loss of the Methoxy Group (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in a prominent acylium ion. This would produce a fragment cluster around m/z 293, 295, 297.

  • Loss of the Dibromomethyl Radical (•CHBr₂): Cleavage of the C-C bond between the aromatic ring and the dibromomethyl group is another likely fragmentation. This would result in a fragment at m/z 153.

  • Formation of the Tropylium Ion: Aromatic compounds can undergo rearrangement to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the other fragmentation pathways.

  • Benzylic Cleavage: The bond beta to the aromatic ring is prone to cleavage, which in this case would involve the dibromomethyl group.[4]

The following diagram illustrates the predicted primary fragmentation pathways under electron ionization.

fragmentation_pathway M [C₉H₈Br₂FO₂]⁺ m/z 324, 326, 328 F1 [C₉H₈BrFO₂]⁺ m/z 245, 247 M->F1 - •Br F2 [C₈H₅Br₂FO]⁺ m/z 293, 295, 297 M->F2 - •OCH₃ F3 [C₈H₅FO₂]⁺ m/z 153 M->F3 - •CHBr₂ F4 [C₇H₄FO]⁺ m/z 123 F2->F4 - Br₂

Caption: Predicted EI fragmentation of Methyl 2-(dibromomethyl)-5-fluorobenzoate.

Recommended Analytical Methodologies

The choice of analytical technique depends on the sample matrix, required sensitivity, and the specific goals of the analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for the analysis of Methyl 2-(dibromomethyl)-5-fluorobenzoate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds like Methyl 2-(dibromomethyl)-5-fluorobenzoate.[10][11]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1-10 µg/mL.

    • If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Data Acquisition: Full scan mode to capture all fragment ions. For quantitative analysis, selected ion monitoring (SIM) can be used for enhanced sensitivity, monitoring the characteristic ions (e.g., m/z 326, 247, 295).[12]

The following diagram outlines the GC-MS workflow.

gcms_workflow Sample Sample Preparation (Dissolution/Extraction) Injection GC Injection Sample->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Data Data Acquisition (Full Scan / SIM) Detection->Data lcms_workflow Sample Sample Preparation (Dissolution/Filtration) Injection LC Injection Sample->Injection Separation LC Separation (Reversed-Phase) Injection->Separation Ionization ESI/APCI Ionization Separation->Ionization Analysis Mass Analysis (Quadrupole/TOF) Ionization->Analysis Detection Detection Analysis->Detection Data Data Acquisition (Full Scan / MS/MS) Detection->Data

Sources

Technical Guide: Starting Materials for Methyl 2-(dibromomethyl)-5-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

Methyl 2-(dibromomethyl)-5-fluorobenzoate is a high-value synthetic intermediate, primarily serving as a "masked" aldehyde equivalent in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Talazoparib and related phthalazinone scaffolds.[1]

The gem-dibromomethyl functionality (


) is synthetically critical because it allows for the generation of the corresponding aldehyde (via hydrolysis) or direct heterocyclization under conditions where the free aldehyde might be unstable or prone to oxidation.

This guide details the selection, qualification, and reaction engineering of the starting materials required to synthesize this target with high regioselectivity, avoiding the common pitfalls of mono-bromination (under-reaction) or hydrolytic degradation.[1]

Part 2: Strategic Selection of Starting Materials[1]

The synthesis relies on a Wohl-Ziegler radical bromination .[1] The choice of starting materials is dictated by atom economy, radical stability, and the suppression of electrophilic aromatic substitution side reactions.[1]

The Substrate: Methyl 5-fluoro-2-methylbenzoate[1][2]
  • CAS Number: 175278-29-2[1][2]

  • Role: The carbon scaffold provider.

  • Selection Logic:

    • Ortho-Effect: The ester group at the ortho position is crucial. It electronically deactivates the ring (preventing ring bromination) while sterically directing the radical attack toward the methyl group.

    • Fluorine Substituent: Located at the meta position relative to the methyl group. The strong C-F bond is inert to radical conditions, ensuring the halogenation is chemoselective to the benzylic position.

    • Ester Moiety: The methyl ester is chosen over the acid to prevent HBr scavenging (which would kill the radical chain) and to increase solubility in non-polar organic solvents.

The Brominating Agent: N-Bromosuccinimide (NBS)[2][3][4]
  • Role: The source of bromine radicals (

    
    ).[3]
    
  • Selection Logic:

    • Concentration Control: Unlike elemental bromine (

      
      ), NBS maintains a low, steady-state concentration of 
      
      
      
      in situ.[1] This is critical for the gem-dibromination.[1] High concentrations of
      
      
      would favor ionic addition or ring bromination.[1]
    • Byproduct Management: The byproduct, succinimide, is insoluble in common halogenated solvents (like

      
       or PhCF
      
      
      
      ), allowing for easy removal via filtration.[1]
The Radical Initiator: AIBN vs. Benzoyl Peroxide
  • Primary Choice: Azobisisobutyronitrile (AIBN) .

  • Selection Logic:

    • Temperature Match: AIBN has a 10-hour half-life at ~65°C, which aligns perfectly with the reflux temperature of common solvents used in this reaction (THF, Methanol, or Trifluorotoluene).[1]

    • Safety: Benzoyl Peroxide (BPO) is shock-sensitive and an oxidant; AIBN offers a safer handling profile for scale-up.

The Solvent: -Trifluorotoluene (PhCF )[1]
  • Role: Reaction medium.[2][4][5][6]

  • Selection Logic:

    • Green Chemistry: Historically, Carbon Tetrachloride (

      
      ) was the standard. PhCF
      
      
      
      is the modern, ozone-friendly alternative.[1]
    • Inertness: It lacks benzylic hydrogens, preventing solvent participation in the radical chain (solvent transfer).

Part 3: Chemical Mechanism & Pathway[6]

The formation of the gem-dibromide proceeds via two successive radical halogenation cycles.[1] The second bromination is kinetically slower than the first due to the electron-withdrawing nature of the first bromine atom, which destabilizes the intermediate benzylic radical.[1]

Mechanism Diagram (DOT)

RadicalMechanism Init Initiation: AIBN -> 2 Radical(CN) NBS_Feed NBS Source (Maintains low Br2 conc) Init->NBS_Feed Activates Radical1 Benzylic Radical (I) NBS_Feed->Radical1 Br• Supply Radical2 Bromo-Benzylic Radical (II) (Destabilized by Br) NBS_Feed->Radical2 Br• Supply Substrate Methyl 5-fluoro-2-methylbenzoate Substrate->Radical1 H-Abstraction (Br•) MonoBromo Intermediate: Methyl 2-(bromomethyl)-5-fluorobenzoate Radical1->MonoBromo Br Transfer (from Br2) MonoBromo->Radical2 H-Abstraction (Br•) (Slower Step) Target TARGET: Methyl 2-(dibromomethyl)-5-fluorobenzoate Radical2->Target Br Transfer

Caption: Sequential radical substitution pathway. Note the kinetic barrier at the mono-bromo stage requiring excess NBS and extended reflux.[1]

Part 4: Operational Protocol (Synthesis)

This protocol describes the synthesis of the gem-dibromide.[1] Note that strict anhydrous conditions are required to prevent hydrolysis of the product to the aldehyde.

Stoichiometry Table
ComponentRoleEquivalents (eq)Mass/Vol (Example)
Methyl 5-fluoro-2-methylbenzoate Substrate1.010.0 g
N-Bromosuccinimide (NBS) Reagent2.425.4 g
AIBN Initiator0.10.97 g
Trifluorotoluene (PhCF

)
Solvent10 Vol100 mL

Note: 2.4 equivalents of NBS are used to ensure full conversion of the mono-bromide to the di-bromide.[1]

Step-by-Step Methodology

Phase A: Preparation

  • Purification of NBS: Recrystallize NBS from hot water prior to use if it appears yellow (indicating free

    
    ). Dry thoroughly in a vacuum desiccator.
    
  • Solvent Degassing: Sparge the Trifluorotoluene with Nitrogen (

    
    ) for 15 minutes to remove dissolved oxygen, which acts as a radical trap.
    

Phase B: The Reaction 3. Charge the reaction vessel (equipped with a reflux condenser and


 inlet) with the Substrate  and Solvent .
4.  Add 1.2 eq of NBS  and 0.05 eq of AIBN  at room temperature.
5.  Heat the mixture to Reflux (approx. 102°C) . The reaction is initiated when the mixture turns pale orange and then fades to colorless (or light yellow) as succinimide precipitates.
6.  Mid-Point Addition:  After 4 hours, cool slightly (to ~80°C) and add the remaining 1.2 eq of NBS  and 0.05 eq of AIBN .
  • Why? The radical chain often terminates before completion. Fresh initiator and reagent push the kinetically difficult second bromination.
  • Resume reflux for an additional 12–16 hours .
  • Monitoring: Monitor via TLC or HPLC. Look for the disappearance of the mono-bromide intermediate.[1]

Phase C: Work-up 9. Cool the mixture to 0°C. Succinimide will precipitate heavily. 10. Filter the solids and wash the cake with cold solvent. 11. Concentrate the filtrate under reduced pressure to yield the crude oil. 12. Purification: The gem-dibromide is often unstable on silica gel (prone to hydrolysis). It is recommended to crystallize from Hexane/Ethyl Acetate or use immediately in the next step (hydrolysis to aldehyde).

Part 5: Quality Control & Safety

Analytical Validation
  • 
     NMR (CDCl
    
    
    
    ):
    • Substrate: Singlet at

      
       2.6 ppm (
      
      
      
      ).
    • Mono-bromide: Singlet at

      
       4.5–4.8 ppm (
      
      
      
      ).[1]
    • Target (Dibromide): Distinctive downfield singlet at

      
       7.4–7.8 ppm  (
      
      
      
      ).
  • Visual QC: The product should be a viscous oil or low-melting solid.[1] Any white precipitate indicates residual succinimide.

Safety Protocol (Lachrymator Warning)
  • Hazard: Benzyl bromides (both mono- and di-) are potent lachrymators (tear gas agents).

  • Control:

    • All operations must occur in a functioning fume hood.

    • Glassware should be rinsed with a dilute NaOH/Ethanol solution before removal from the hood to quench residues.

    • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

Part 6: References

  • Wang, B., et al. (2016).[7][8] "Discovery and Characterization of Talazoparib (BMN 673)...".[7][8] Journal of Medicinal Chemistry, 59(1), 335-357.[1][7][8] Link

  • Xu, Y., et al. (2017).[7] "Preparation of PARP inhibitor talazoparib and intermediates thereof." World Intellectual Property Organization, WO2017215166.[1] Link

  • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271-317.[1] Link

  • Podgoršek, A., et al. (2009). "Radical Bromination with N-Bromosuccinimide in Water." Tetrahedron Letters, 50(13), 1445-1447.[1] Link

Sources

The Benzal Bromide Motif: Strategic Reactivity & Applications in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dibromomethyl group (benzal bromide) is frequently undervalued, viewed merely as a crude intermediate en route to aldehydes. However, in advanced pharmaceutical intermediate synthesis, the Ar-CHBr₂ motif functions as a shelf-stable, lipophilic surrogate for the carbonyl group .

Unlike aromatic aldehydes, which are prone to autoxidation (forming benzoic acids) and polymerization, the gem-dibromide is robust. This guide details the strategic manipulation of this group, moving beyond simple hydrolysis to explore its role as a "masked" electrophile in heterocycle formation and Knoevenagel condensations.

The Nature of the Beast: Electronic & Steric Profile[1]

To manipulate the dibromomethyl group, one must understand the Geminal Effect . The presence of two large bromine atoms on the benzylic carbon creates a unique steric and electronic environment.

  • Bond Weakening: The steric repulsion between the two geminal bromine atoms (van der Waals radius ~1.85 Å) weakens the C-Br bonds, making them more labile than in benzyl bromide (mono-substituted).

  • Electrophilicity: The carbon center is highly electrophilic. However, unlike an acyl chloride, it requires specific activation (solvolysis or Lewis acid) to generate the reactive carbocation or oxonium species.

  • Orthogonality: The Ar-CHBr₂ group is stable to acidic conditions that might acetalize an aldehyde, yet it hydrolyzes rapidly under basic or neutral aqueous conditions with heat.

Reactivity Landscape

The following diagram outlines the divergent pathways available from a single Ar-CHBr₂ precursor.

ReactivityLandscape Start Ar-CHBr2 (Benzal Bromide) Aldehyde Ar-CHO (Aldehyde) Start->Aldehyde Hydrolysis (H2O, CaCO3) Heterocycle Benzimidazoles (Heterocycles) Start->Heterocycle Cyclization (Diamines) Olefin Cinnamic Acids (Knoevenagel) Start->Olefin Condensation (Malonic Acid, Pyridine)

Figure 1: Divergent reactivity profile of the dibromomethyl group. Note the ability to bypass the aldehyde intermediate for direct heterocycle or olefin synthesis.

Hydrolysis: The Gateway to Aromatic Aldehydes

The most common application is the conversion of Ar-CHBr₂ to Ar-CHO. While "boiling in water" works for simple substrates, complex APIs require milder conditions to prevent racemization of other chiral centers or degradation of sensitive moieties.

Mechanism: The Gem-Diol Intermediate

The reaction proceeds via an


-type pathway facilitated by benzylic stabilization. The first bromide displacement yields a hydroxy-bromo intermediate, which rapidly eliminates HBr to form the carbonyl.
Protocol A: Calcium Carbonate Mediated Hydrolysis (Scalable)

Best for: Large-scale batches where heavy metals (Ag) must be avoided.

Rationale: Calcium carbonate acts as an acid scavenger (buffering HBr) without being strong enough to trigger aldol condensation side reactions.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 mmol of Ar-CHBr₂ in 30 mL of 1,4-Dioxane/Water (1:1) . Dioxane is preferred over ethanol to prevent ethyl acetal formation.

  • Buffering: Add 1.5 equivalents of powdered

    
    .
    
  • Reflux: Heat the suspension to reflux (approx. 100°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC/HPLC. The disappearance of the starting material (less polar) and appearance of the aldehyde (UV active, distinct shift) confirms progress.

  • Workup: Cool to room temperature. Filter off the inorganic salts.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over

    
    , and evaporate.
    
Protocol B: Morpholine-Assisted Hydrolysis (Chemoselective)

Best for: Acid-sensitive substrates.

Rationale: Secondary amines like morpholine attack the benzylic position to form a gem-diamino or amino-bromo intermediate, which hydrolyzes instantly upon aqueous workup. This avoids prolonged heating in acidic media.

  • Reaction: Treat Ar-CHBr₂ with 3.0 equiv of morpholine in dry THF at reflux for 2 hours.

  • Hydrolysis: Pour the reaction mixture into ice-cold 5% HCl solution.

  • Extraction: Extract immediately with DCM. The acid hydrolyzes the intermediate iminium species to the aldehyde.

The "Aldehyde Surrogate" Strategy

In drug discovery, handling unstable aldehydes is a liability. A superior strategy is to use the Ar-CHBr₂ group as a stable aldehyde equivalent directly in downstream coupling.

Application 1: Direct Knoevenagel Condensation

Recent process improvements have shown that Ar-CHBr₂ can react directly with malonic acid to form cinnamic acid derivatives, bypassing the isolation of the aldehyde.

Data: Yield Comparison (Aldehyde vs. Dibromide)

Substrate (R-Ph-X)Method A: Via Isolated Aldehyde (Yield %)Method B: Direct from Ar-CHBr₂ (Yield %)
4-NO₂ (Nitro)78%92%
4-OMe (Methoxy)65%88%
2-Cl (Ortho-Chloro)55%81%

Note: Method B utilizes Pyridine/Piperidine catalytic system.[1]

Application 2: One-Pot Benzimidazole Synthesis

The reaction of Ar-CHBr₂ with o-phenylenediamine (OPD) offers a rapid route to 2-arylbenzimidazoles.

Mechanism:

  • Nucleophilic attack of OPD nitrogen on the benzylic carbon.

  • Displacement of the first bromide.

  • Intramolecular cyclization and elimination of the second bromide.

Benzimidazole Start Ar-CHBr2 + OPD Inter Intermediate (Aminal-type) Start->Inter - HBr Product 2-Arylbenzimidazole Inter->Product - HBr (Oxidation state maintained)

Figure 2: Cascade synthesis of benzimidazoles. This pathway avoids the oxidative step required when starting from benzyl amines.

Safety & Handling: The Lachrymator Hazard

CRITICAL WARNING: Benzal bromide and its derivatives are potent lachrymators (tear gas agents). They are severe irritants to the eyes, mucous membranes, and skin.[2][3]

Engineering Controls
  • Fume Hood: NEVER open a bottle of Ar-CHBr₂ outside a high-flow fume hood.

  • Quenching: All glassware must be rinsed with a dilute alkaline solution (e.g., 5% NaOH in Ethanol) inside the hood before removal for cleaning. This destroys residual alkyl halide.

  • Waste: Segregate halogenated waste. Do not mix with strong oxidizers.

Self-Validating Safety Protocol
  • The "Smell Test" (Negative Control): If you can smell the sweet, penetrating odor of the bromide outside the hood, your containment has failed. Evacuate the immediate area.

  • Decontamination: Keep a wash bottle of 10% aqueous ammonia nearby. Ammonia reacts rapidly with benzylic bromides to form benzyl amines, neutralizing the lachrymatory effect.

References

  • Sommelet Reaction & Hydrolysis Mechanisms

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

  • Aldehyde Equivalents in Knoevenagel Reactions

    • Augustine, J. K., et al. (2007).[1] gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction. Journal of Organic Chemistry, 72(26), 9854–9856. [Link]

  • Benzimidazole Synthesis

    • Bahrami, K., et al. (2011). One-pot synthesis of 2-arylbenzimidazoles, benzoxazoles and benzothiazoles from gem-dibromomethylarenes. Tetrahedron Letters, 52(36), 4689-4692. [Link]

  • Safety Data & Handling

Sources

Solubility of Methyl 2-(dibromomethyl)-5-fluorobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 2-(dibromomethyl)-5-fluorobenzoate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical and fine chemical synthesis, the precise understanding of a compound's physical properties is paramount to the successful transition from laboratory-scale discovery to robust, scalable manufacturing processes. Methyl 2-(dibromomethyl)-5-fluorobenzoate, a halogenated aromatic ester, represents a class of molecules often utilized as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The ability to effectively dissolve, purify, and handle such compounds is fundamentally dictated by their solubility in various organic solvents. This guide provides a comprehensive technical overview of the principles, predictive methodologies, and experimental determination of the solubility of Methyl 2-(dibromomethyl)-5-fluorobenzoate, tailored for researchers, scientists, and drug development professionals. Our objective is to equip you not just with protocols, but with the scientific rationale to make informed decisions in solvent selection and process optimization.

Molecular Profile and the Imperative of Solubility

Methyl 2-(dibromomethyl)-5-fluorobenzoate is a substituted aromatic ester. Its molecular structure, characterized by a benzene ring bearing a methyl ester, a dibromomethyl group, and a fluorine atom, imparts a unique combination of polarity and lipophilicity. Understanding its solubility is critical for a multitude of applications in drug development, including:

  • Reaction Medium Selection: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yield.

  • Crystallization and Purification: The selection of an appropriate solvent system is the cornerstone of developing efficient crystallization processes for isolating the compound with high purity.

  • Chromatographic Purification: The mobile phase composition in techniques like High-Performance Liquid Chromatography (HPLC) is directly dependent on the solubility of the target molecule.

  • Formulation Development: For compounds that may themselves be APIs, solubility in pharmaceutically acceptable solvents is a key determinant of bioavailability.

Caption: Molecular structure of Methyl 2-(dibromomethyl)-5-fluorobenzoate.

Theoretical Framework for Solubility Prediction

While empirical determination is the gold standard, theoretical models provide a powerful predictive framework, saving valuable experimental time and resources. The principle of "like dissolves like" is the qualitative foundation, but quantitative models offer more precise insights.[1]

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] Each molecule can be described by a point in a three-dimensional "Hansen space." The principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between two substances in Hansen space is a measure of their affinity:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility. For a given solute, a "solubility sphere" can be defined in Hansen space. Solvents that fall within this sphere are predicted to be good solvents for that solute.

Title Hansen Solubility Parameters (HSP) TotalEnergy Total Cohesive Energy (δt²) Dispersion Dispersion Forces (δD) TotalEnergy->Dispersion Polar Polar Forces (δP) TotalEnergy->Polar HydrogenBonding Hydrogen Bonding (δH) TotalEnergy->HydrogenBonding Prediction Solubility Prediction 'Like Dissolves Like' Dispersion->Prediction Polar->Prediction HydrogenBonding->Prediction cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant T (e.g., 24-72h) B->C D Settle excess solid C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate precisely E->F G Measure Absorbance (UV-Vis) F->G H Calculate Concentration (via Calibration Curve) G->H

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents.

Table 1: Solubility of Methyl 2-(dibromomethyl)-5-fluorobenzoate at 25 °C

SolventPolarity IndexSolubility ( g/100 mL)Solubility (mol/L)Observations
Hexane0.1Experimental ValueCalculated Valuee.g., Low solubility
Toluene2.4Experimental ValueCalculated Valuee.g., Moderate solubility
Ethyl Acetate4.4Experimental ValueCalculated Valuee.g., High solubility
Acetone5.1Experimental ValueCalculated Valuee.g., High solubility
Ethanol5.2Experimental ValueCalculated Valuee.g., Moderate solubility
Methanol6.6Experimental ValueCalculated Valuee.g., Moderate solubility
Water10.2Experimental ValueCalculated Valuee.g., Insoluble

Interpretation:

The solubility of an ester like Methyl 2-(dibromomethyl)-5-fluorobenzoate is influenced by its ability to engage in intermolecular interactions with the solvent. [3]While it can act as a hydrogen bond acceptor at its ester carbonyl and fluorine atom, it lacks hydrogen bond donor capabilities. [3]Its large, halogenated hydrocarbon structure suggests significant van der Waals interactions. Therefore, a higher solubility is anticipated in solvents of intermediate polarity that can engage in dipole-dipole interactions, such as ethyl acetate and acetone. In highly non-polar solvents like hexane, solubility is likely to be limited, and in highly polar, protic solvents like water, the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by solute-solvent interactions, leading to very low solubility. [3]

Conclusion

This guide has provided a multi-faceted approach to understanding the solubility of Methyl 2-(dibromomethyl)-5-fluorobenzoate. By integrating theoretical prediction models like Hansen Solubility Parameters with a robust, self-validating experimental protocol, researchers and drug development professionals can confidently select appropriate solvents for synthesis, purification, and formulation. This foundational knowledge is indispensable for accelerating the development of new chemical entities and ensuring the scalability and efficiency of chemical processes.

References

  • Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

  • McMaster University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

  • Software for Chemistry & Materials. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • ACS Publications. (2007, October 16). Properties and Structure of Aromatic Ester Solvents. Retrieved from [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

  • Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). UV-Visible Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2,5-Dibromobenzoate. PubChem. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Retrieved from [Link]

  • ScienceDirect. (2024, September 24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester. Retrieved from [Link]

  • SCM. (n.d.). Properties — COSMO-RS 2025.1 documentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 13). Physical Properties of Esters. Retrieved from [Link]

  • Jurnal UPI. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved from [Link]

  • PMC. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(bromomethyl)benzoate. PubChem. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Methyl 2-(dibromomethyl)-5-fluorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Intermediate for Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into drug candidates is a cornerstone of molecular design. Fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability, while heterocyclic cores provide diverse three-dimensional structures essential for target engagement. Methyl 2-(dibromomethyl)-5-fluorobenzoate is an exemplary, though often transient, intermediate that serves as a powerful linchpin in the synthesis of complex, fluorinated heterocyclic molecules.

This guide elucidates the synthetic utility of Methyl 2-(dibromomethyl)-5-fluorobenzoate, not as an isolated reagent, but as a key in situ generated building block. Its primary role is that of a stable precursor to the corresponding, and often less stable, methyl 2-formyl-5-fluorobenzoate. The dibromomethyl group acts as a "masked" aldehyde, which can be unraveled under specific conditions to participate in a variety of cyclization reactions. The strategic placement of the fluorine atom at the 5-position offers a route to novel fluorinated analogues of well-established pharmacophores. These notes provide detailed protocols for the synthesis of its precursor, its conversion to the target dibromo-intermediate, and its subsequent application in the construction of medicinally relevant heterocyclic systems like quinazolines.

Part 1: Synthesis of Methyl 2-(dibromomethyl)-5-fluorobenzoate

The synthesis of the title compound is best approached as a two-step sequence starting from the commercially available 5-fluoro-2-methylbenzoic acid. The process involves an initial esterification followed by a radical-mediated benzylic dibromination.

Step 1.1: Synthesis of the Precursor: Methyl 2-methyl-5-fluorobenzoate

The conversion of a carboxylic acid to its methyl ester is a fundamental and high-yielding transformation in organic synthesis. Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a reliable and scalable method.[1]

Protocol 1: Fischer Esterification of 5-fluoro-2-methylbenzoic acid

  • Reagents and Materials:

    • 5-fluoro-2-methylbenzoic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a solution of 5-fluoro-2-methylbenzoic acid (1.0 eq) in methanol (10-20 eq), slowly add concentrated sulfuric acid (0.1 eq) while stirring in an ice bath.

    • Once the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-methyl-5-fluorobenzoate as a crude product, which can be purified by column chromatography if necessary.

Parameter Value Reference
Starting Material5-fluoro-2-methylbenzoic acid[2]
ReagentsMethanol, Sulfuric Acid[1]
Expected Yield>90%General Procedure
PurificationColumn Chromatography (Hexane/Ethyl Acetate)Standard Method
Step 1.2: Benzylic Dibromination to Yield Methyl 2-(dibromomethyl)-5-fluorobenzoate

The key transformation is the selective dibromination of the benzylic methyl group. This reaction proceeds via a free radical mechanism and is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or under photochemical conditions.[3][4] The benzylic C-H bonds are weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical, which allows for high selectivity.[4]

Protocol 2: Radical-Initiated Dibromination

  • Reagents and Materials:

    • Methyl 2-methyl-5-fluorobenzoate (from Step 1.1)

    • N-bromosuccinimide (NBS, 2.2 eq)

    • 2,2'-Azobisisobutyronitrile (AIBN, 0.1 eq)

    • Carbon tetrachloride (CCl₄) or 1,2-dicholorobenzene (anhydrous)

    • Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a solution of Methyl 2-methyl-5-fluorobenzoate (1.0 eq) in anhydrous CCl₄, add NBS (2.2 eq) and AIBN (0.1 eq).

    • Heat the reaction mixture to reflux under an inert atmosphere. The reaction can be initiated with a UV lamp if necessary.

    • Monitor the reaction by TLC or ¹H NMR (disappearance of the methyl singlet and appearance of a new singlet for the -CHBr₂ proton). The reaction is typically complete within 8-12 hours.

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield crude Methyl 2-(dibromomethyl)-5-fluorobenzoate. This intermediate is often used in the next step without further purification due to its reactive nature.

Causality Behind Experimental Choices:

  • NBS as Bromine Source: NBS is preferred over elemental bromine as it provides a low, constant concentration of Br₂, minimizing side reactions such as aromatic bromination.[3]

  • AIBN/Heat/Light: These are used to initiate the homolytic cleavage of the N-Br bond in NBS, starting the radical chain reaction.[3]

  • Inert Solvent: A non-polar, inert solvent like CCl₄ is used to prevent participation in the radical reaction.[5]

Diagram: Synthesis Pathway

Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Dibromination A 5-Fluoro-2-methylbenzoic acid B Methyl 2-methyl-5-fluorobenzoate A->B MeOH, H₂SO₄ (cat.) Reflux C Methyl 2-(dibromomethyl)-5-fluorobenzoate B->C NBS (2.2 eq), AIBN CCl₄, Reflux

Caption: Two-step synthesis of the target intermediate.

Diagram: Mechanism of Benzylic Dibromination

Mechanism cluster_init Initiation cluster_prop Propagation cluster_note AIBN AIBN 2 R• + N₂ 2 R• + N₂ AIBN->2 R• + N₂ R• + NBS R• + NBS R-Br + Succinimidyl• R-Br + Succinimidyl• R• + NBS->R-Br + Succinimidyl• Succinimidyl• Succinimidyl• Br• Br• Succinimidyl•->Br• HBr abstraction from trace HBr Ar-CH₃ Ar-CH₃ Ar-CH₂• Ar-CH₂• Ar-CH₃->Ar-CH₂• + Br•, - HBr Ar-CH₂Br Ar-CH₂Br Ar-CH₂•->Ar-CH₂Br + Br₂, - Br• Ar-CHBr• Ar-CHBr• Ar-CH₂Br->Ar-CHBr• + Br•, - HBr Ar-CHBr₂ Ar-CHBr₂ Ar-CHBr•->Ar-CHBr₂ + Br₂, - Br• note Br₂ is generated in low concentration from NBS and HBr

Caption: Radical mechanism for benzylic dibromination.

Part 2: Application in the Synthesis of 6-Fluoroquinazolines

Quinazolines and their oxidized counterparts, quinazolinones, are privileged scaffolds in medicinal chemistry, found in numerous approved drugs with activities ranging from anticancer to antihypertensive.[6][7] The in situ generation of methyl 2-formyl-5-fluorobenzoate from Methyl 2-(dibromomethyl)-5-fluorobenzoate provides a direct entry into the synthesis of novel 6-fluoroquinazoline derivatives.

The general strategy involves the condensation of the aldehyde with a nitrogen-containing component. A particularly efficient method is the reaction with an amidine hydrochloride.

Protocol 3: Synthesis of a 6-Fluoro-4-phenylquinazoline Derivative

  • Reagents and Materials:

    • Crude Methyl 2-(dibromomethyl)-5-fluorobenzoate (from Protocol 2)

    • Benzamidine hydrochloride (1.1 eq)

    • Sodium carbonate or another suitable base

    • Ethanol or another suitable protic solvent

    • Silver nitrate (optional, for hydrolysis of dibromide to aldehyde)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Hydrolysis to Aldehyde (if necessary): Dissolve the crude Methyl 2-(dibromomethyl)-5-fluorobenzoate (1.0 eq) in aqueous acetone or ethanol. Add silver nitrate (2.2 eq) and reflux for 1-2 hours. The silver bromide precipitate is filtered off, and the filtrate containing methyl 2-formyl-5-fluorobenzoate is used directly.

    • Cyclocondensation: To the solution containing the aldehyde, add benzamidine hydrochloride (1.1 eq) and a base such as sodium carbonate (2.5 eq).

    • Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 6-fluoro-2-methyl-4-phenylquinazoline.

Causality Behind Experimental Choices:

  • Hydrolysis Step: The gem-dibromide is a stable precursor to the aldehyde. Hydrolysis, often promoted by silver salts or aqueous base/acid, unmasks the aldehyde functionality in situ for the subsequent cyclization.[8]

  • Amidine Condensation: Amidines are excellent binucleophiles for the construction of pyrimidine rings, which form the core of the quinazoline system. The reaction proceeds through initial imine formation followed by intramolecular cyclization and subsequent aromatization.

Diagram: Quinazoline Synthesis Workflow

Workflow A Methyl 2-(dibromomethyl)-5-fluorobenzoate (Crude from Protocol 2) B Hydrolysis (e.g., AgNO₃, aq. Acetone) A->B C Methyl 2-formyl-5-fluorobenzoate (In situ) B->C D Cyclocondensation C->D F 6-Fluoro-4-phenylquinazoline Derivative D->F E Benzamidine HCl, Base (Na₂CO₃) E->D

Caption: Workflow for quinazoline synthesis.

Conclusion and Future Outlook

Methyl 2-(dibromomethyl)-5-fluorobenzoate represents a highly valuable, albeit reactive, synthetic intermediate. Its utility lies in its role as a stable and accessible precursor to methyl 2-formyl-5-fluorobenzoate, a key building block for a variety of fluorinated heterocyclic compounds. The protocols outlined in this guide provide a clear and reproducible pathway for its synthesis and subsequent application in the construction of medicinally relevant scaffolds such as 6-fluoroquinazolines. The ability to introduce a fluorine atom at a specific position opens up new avenues for lead optimization and the development of novel therapeutic agents with improved pharmacological profiles. Researchers in drug discovery are encouraged to explore the reactivity of this intermediate with other binucleophiles to access a wider range of novel fluorinated heterocycles.

References

  • (No direct source for the title compound was found, this guide is based on established chemical principles and related liter
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Retrieved from [Link]

  • Chemistry Steps. Benzylic Bromination. Retrieved from [Link]

  • Synthesis of benzo[b]furan derivatives by transition metal-catalyzed heterociclyzations of 2-ethynylphenols. (n.d.). Retrieved from [Link]

  • e-Publications@Marquette. (2018). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Retrieved from [Link]

  • Google Patents. (2018). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Retrieved from [Link]

  • ResearchGate. (1985). A novel class of fused heterocycles, benzo[b]furo[2,3-c]pyrroles. Retrieved from [Link]

  • Google Patents. (2015). Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.
  • PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • Google Patents. (2000). Process for benzylic bromination.
  • ACS Publications. (2024). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. Retrieved from [Link]

  • PMC. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]

  • Google Patents. (1998). Synthesis of quinazolinone libraries and derivatives thereof.
  • PubChem. Phthalaldehydic acid. Retrieved from [Link]

  • MDPI. (2021). Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. Retrieved from [Link]

  • ChemRxiv. (2024). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

  • PubMed. (2016). Synthesis of Benzo-Fused Sulfonimidate Heterocycles. Retrieved from [Link]

  • ResearchGate. (2016). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]

Sources

Protocol for the synthesis of aldehydes from Methyl 2-(dibromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective hydrolysis of Methyl 2-(dibromomethyl)-5-fluorobenzoate to its corresponding aldehyde, Methyl 5-fluoro-2-formylbenzoate . This transformation is a critical step in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Talazoparib intermediates.

While geminal dibromides are standard precursors to carbonyls, the presence of the ortho-ester moiety in this substrate presents a unique challenge: the risk of cyclization to form a lactol (pseudo-ester) rather than the open-chain aldehyde. This guide prioritizes a Silver Nitrate-Assisted Hydrolysis , a method chosen for its mild conditions and ability to drive the reaction to completion via the precipitation of silver bromide, minimizing side reactions. An alternative scalable method using Calcium Carbonate is also provided.

Mechanistic Insight

The conversion of a geminal dibromide to an aldehyde proceeds via a nucleophilic substitution followed by an elimination.[1] In the absence of a promoter, this reaction is sluggish and requires harsh basic conditions that may hydrolyze the ester.

Why Silver Nitrate? Silver ions (


) act as a halophilic Lewis acid.[2] They coordinate with the bromine atom, weakening the 

bond and facilitating the formation of a carbocation-like intermediate (or direct

-like displacement by water). This leads to a gem-halohydrin intermediate, which rapidly collapses to the aldehyde.
Reaction Pathway Diagram

The following diagram illustrates the silver-assisted ionization and subsequent hydrolysis.

G Start Gem-Dibromide (Substrate) Ag_Complex Ag-Br Complex (Activation) Start->Ag_Complex + AgNO3 Inter_Cat Benzylic Cation Intermediate Ag_Complex->Inter_Cat - AgBr Byprod AgBr (ppt) Ag_Complex->Byprod Water_Attack Gem-Halohydrin (Unstable) Inter_Cat->Water_Attack + H2O Prod Aldehyde (Product) Water_Attack->Prod - HBr

Figure 1: Mechanism of Silver-Assisted Hydrolysis of Geminal Dibromides.

Experimental Protocols

Method A: Silver Nitrate-Mediated Hydrolysis (High Purity)

Best for: Small to medium scale (1g – 50g), high-value intermediates, and ensuring complete conversion.

Materials
ReagentEquivalentsRole
Methyl 2-(dibromomethyl)-5-fluorobenzoate1.0 equivSubstrate
Silver Nitrate (

)
2.2 equivPromoter/Halogen Scavenger
Acetone / Water (4:1 v/v)SolventReaction Medium
Brine (Sat.[3] NaCl)WorkupQuenching excess Ag+
Protocol Steps
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-(dibromomethyl)-5-fluorobenzoate (1.0 equiv) in Acetone/Water (4:1 ratio). The concentration should be approximately 0.1 M.

  • Addition: Dissolve Silver Nitrate (2.2 equiv) in a minimum amount of water. Add this solution dropwise to the stirring substrate solution. Note: A thick yellow precipitate of AgBr will form immediately.

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 2–4 hours. Monitor reaction progress via TLC (Hexane/EtOAc) or HPLC. The starting material (dibromide) is less polar than the aldehyde product.

  • Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the solid AgBr precipitate. Wash the filter cake with acetone.

  • Workup: Concentrate the filtrate under reduced pressure to remove acetone. Extract the remaining aqueous residue with Ethyl Acetate (

    
    ).[4]
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate.
    
  • Isolation: The resulting oil often crystallizes upon standing. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Method B: Calcium Carbonate Hydrolysis (Scalable/Green)

Best for: Large scale (>50g), cost-sensitive operations, or when heavy metals must be avoided.

Protocol Steps
  • Preparation: Dissolve the dibromide substrate (1.0 equiv) in DMSO (Dimethyl Sulfoxide) or DMF.

  • Reagent: Add Calcium Carbonate (

    
    , 3.0 equiv) and water (5-10 equiv).
    
  • Reaction: Heat the mixture to 100–110°C for 4–8 hours. The

    
     acts as an acid scavenger for the HBr generated during hydrolysis, preventing acid-catalyzed degradation of the ester.
    
  • Workup: Pour the reaction mixture into ice water. The product may precipitate out.[2][5][6][7] If not, extract with Ethyl Acetate.[4]

Critical Process Parameters & Troubleshooting

The "Ortho" Effect: Lactol Formation

A common issue with ortho-formyl esters is the equilibrium between the open aldehyde form and the cyclic hydroxy-lactone (lactol).

Equilibrium Aldehyde Open Aldehyde (Target) Lactol Cyclic Lactol (Pseudo-ester) Aldehyde->Lactol Equilibrium

Figure 2: Equilibrium between the target aldehyde and the cyclic lactol species.[2][8]

  • Observation: In

    
     NMR, you may see the aldehyde proton signal (
    
    
    
    ppm) diminish while a methine signal (
    
    
    ppm) appears.
  • Mitigation: This equilibrium is solvent-dependent. The open aldehyde form is favored in aprotic solvents (CDCl3, DMSO-d6) and at higher temperatures. For synthetic utility (e.g., subsequent condensation with hydrazine), the mixture reacts as if it were 100% aldehyde.

Data Interpretation[2][3][5][6][9]
AnalysisExpected ResultNotes
TLC Higher Rf than diol, Lower Rf than dibromideAldehydes are distinctively UV active.
1H NMR Disappearance of

(

6.8-7.2 ppm)
Appearance of

singlet (

10.0-10.5 ppm).
Appearance White to off-white solidM.P. typically 60-70°C for similar analogs.

References

  • Organic Syntheses, Coll.[1] Vol. 34, p.82 (1954). o-Phthalaldehyde.[1] (Classic protocol for gem-dibromide hydrolysis).

  • Geminal halide hydrolysis. Wikipedia, The Free Encyclopedia. (General mechanism and variations).

  • Hydrolysis of Halogenoalkanes. Save My Exams. (Kinetics and Ag+ assisted mechanism).[2]

  • Silver Ion-Assisted Ring Expansions. Turk. J. Chem. 33 (2009) 73–78. (Demonstrates Ag+ affinity for gem-dibromides).

Sources

Application Notes and Protocols for Methyl 2-(dibromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Senior Application Scientist

This document provides a detailed guide to the safe handling, storage, and application of Methyl 2-(dibromomethyl)-5-fluorobenzoate. The protocols and precautions outlined herein are synthesized from established safety data for structurally analogous compounds and general best practices for managing halogenated and corrosive organic reagents. This guide is intended to empower researchers to work confidently and safely with this versatile synthetic intermediate.

Compound Profile and Hazard Analysis

Methyl 2-(dibromomethyl)-5-fluorobenzoate is a halogenated aromatic ester. Its structure, featuring a dibromomethyl group ortho to a methyl ester and a fluorine atom on the benzene ring, makes it a valuable building block in organic synthesis, particularly in the preparation of isoindolones and other complex heterocyclic systems.[1] However, the very features that impart its synthetic utility also necessitate careful handling due to significant potential hazards.

Physicochemical Data

A summary of the key physicochemical properties is presented below. This data is critical for understanding the compound's behavior under various laboratory conditions.

PropertyValueSource
CAS Number 138786-65-9[2]
Molecular Formula C₉H₈Br₂FO₂[2]
Molecular Weight 327.97 g/mol [2]
Appearance White solid (presumed)[3]
Boiling Point 306.1±37.0 °C (Predicted)[1]
Density 1.534±0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C, under inert gas[1]
Anticipated Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for Methyl 2-(dibromomethyl)-5-fluorobenzoate is not widely available, a robust hazard profile can be constructed by examining data from structurally related compounds. The primary hazards are anticipated to be:

  • Corrosivity: Based on analogs like Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate and 4-(Dibromomethyl)-3-fluorobenzoic acid, this compound is expected to be highly corrosive.[4][5] It is likely to cause severe skin burns and serious eye damage.[4][6][7] Corrosive solids can react with moisture on the skin and in the respiratory tract, leading to tissue damage.[8]

  • Acute Oral Toxicity: The compound is likely harmful if swallowed.[4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation, with symptoms including coughing, shortness of breath, and headache.[4][9][10] Materials with similar structures are described as destructive to the tissues of the mucous membranes and upper respiratory tract.[4][9]

  • Lachrymator: Benzylic bromides are often lachrymators, meaning they can cause tearing.[11][12]

The GHS hazard classifications for this compound are anticipated to include:

  • Skin Corrosion/Irritation (Category 1B)[4][6]

  • Serious Eye Damage/Eye Irritation (Category 1)[4]

  • Acute Toxicity, Oral (Category 4)[4][5]

  • Specific Target Organ Toxicity – Single Exposure (Respiratory Tract Irritation) (Category 3)[4][10]

Engineering Controls and Personal Protective Equipment (PPE)

The primary defense against exposure is a combination of robust engineering controls and appropriate PPE. The causality behind these choices is to create multiple barriers between the researcher and the hazardous substance.

Engineering Controls

All manipulations of Methyl 2-(dibromomethyl)-5-fluorobenzoate, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[8] This is non-negotiable. The fume hood provides critical protection against the inhalation of dust and potential vapors. An emergency eyewash station and safety shower must be immediately accessible in the work area.[8][13]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin and eye contact.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. Due to the severe corrosive potential, it is highly recommended to use a full-face shield in conjunction with safety goggles.[4][8]

  • Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended. Aromatic and halogenated hydrocarbons can degrade some glove materials, so it is crucial to check the manufacturer's compatibility data.[14] Gloves should be inspected for any signs of degradation before and during use and changed immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.[8]

  • Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls may not be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][15]

PPE_Workflow

Safe Handling and Storage Protocols

General Handling
  • Avoid Inhalation and Contact: Do not breathe dust.[16] Avoid all contact with skin, eyes, and clothing.[16]

  • Controlled Environment: Use this compound only in a well-ventilated area, specifically a chemical fume hood.[4][5]

  • Inert Atmosphere: For long-term storage and to prevent degradation from moisture, handle and store under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Avoid Ignition Sources: Keep away from heat, sparks, and open flames.[4][12]

Storage
  • Container: Keep the container tightly closed in a dry and cool place.[1]

  • Location: Store in a designated, locked cabinet for corrosive and toxic materials. Do not store above eye level.[8]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4] The compound may also react violently with magnesium and attack many metals in the presence of moisture.[17]

Storage_Protocol

Reactivity and Disposal

Chemical Reactivity

The dibromomethyl group is a key functional handle but also a source of reactivity. It is susceptible to hydrolysis, which can be accelerated by acids or bases, potentially liberating hydrogen bromide, a corrosive gas.[6][17] Thermal decomposition at high temperatures, such as in a fire, is expected to produce toxic and corrosive fumes, including hydrogen bromide and potentially hydrogen fluoride.[9][18]

Waste Disposal
  • Categorization: This compound is a halogenated organic waste. It must be segregated from non-halogenated waste streams.[19]

  • Procedure: Dispose of the compound and any contaminated materials in a designated, properly labeled hazardous waste container.[19] Do not dispose of it down the drain. The recommended disposal method is incineration by a licensed professional waste disposal service.[4] Always follow local, state, and federal regulations for hazardous waste disposal.[20]

Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.

  • Control: If safe to do so, prevent the spread of the solid material. Avoid generating dust.

  • Neutralize/Absorb: For small spills, cautiously cover with a suitable absorbent material, such as sodium bicarbonate or a commercial spill kit for corrosive materials.

  • Collect: Carefully sweep the absorbed material into a sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your institution's environmental health and safety office.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][21] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[13][22] Seek medical attention, especially if irritation or burns are present.

  • Inhalation: Move the person to fresh air at once.[22] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9][21] Rinse the mouth with water and give the person four to eight ounces of water or milk to drink, if they are conscious and able to swallow.[21] Seek immediate medical attention.

Application Protocol: Synthesis of an Isoindolone Derivative

Methyl 2-(dibromomethyl)-5-fluorobenzoate is a precursor for isoindolones. The following is a generalized protocol illustrating its application. This is a representative procedure and must be adapted and optimized for specific substrates and scales. A thorough risk assessment must be performed before commencing any new reaction.

  • Setup: In a chemical fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermometer.

  • Reagents: Charge the flask with Methyl 2-(dibromomethyl)-5-fluorobenzoate (1.0 eq) and a suitable solvent (e.g., acetonitrile).

  • Addition: Add the desired primary amine (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.5 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (or a suitable temperature determined by optimization studies) and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired isoindolone.

Causality in Protocol Design: The use of a non-nucleophilic base is crucial to prevent side reactions with the electrophilic benzylic bromide. The aqueous workup is designed to remove the base, any unreacted amine, and salts formed during the reaction, simplifying the final purification step.

References

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-4-fluorobenzoate. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. (2000, December). Hazardous Substance Fact Sheet: Benzyl Bromide. [Link]

  • Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards. [Link]

  • INCHEM. (n.d.). ICSC 1225 - BENZYL BROMIDE. [Link]

  • DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]

  • Occupational Safety and Health Administration. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • DTIC. (1993, March 12). Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products. [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. [https://safety.nmsu.edu/wp-content/uploads/sites/9 safety/2015/07/PPE-Guide-Chemical-Resistance.pdf]([Link] safety/2015/07/PPE-Guide-Chemical-Resistance.pdf)

  • Corrosive Substances: Dangers and How to Handle Them Safely. (2024, August 27). [Link]

  • Ministry of Health, Kingdom of Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. [Link]

  • Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. [Link]

  • A Journal of AIDIC - The Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. [https://hse.kaust.edu.sa/documents/Working with Corrosives Guideline.pdf]([Link] with Corrosives Guideline.pdf)

  • PubChem. (n.d.). Methyl 2-amino-5-fluorobenzoate. National Center for Biotechnology Information. [Link]

  • U.S. Department of Homeland Security. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. [Link]

  • ResearchGate. (2025, August 6). Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant. [Link]

  • Lion Technology. (2019, January 21). How DOT and OSHA Regulate Corrosive Materials. [Link]

  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Intermediates in the decomposition of aliphatic diazo-compounds. Part VII. Mechanisms for formation of benzophenone azine and diphenylmethanol in the thermal decomposition of diphenyldiazomethane. Royal Society of Chemistry. [Link]

  • Barnes & Noble. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • PubChem. (n.d.). Methyl 2,5-Dibromobenzoate. National Center for Biotechnology Information. [Link]

  • Bal Seal Engineering. (n.d.). Chemical Compatibility Chart. [Link]

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Application Note: Derivatization of Methyl 2-(dibromomethyl)-5-fluorobenzoate

[1]

Abstract

Methyl 2-(dibromomethyl)-5-fluorobenzoate is a high-value, bifunctional electrophile serving as a critical "masked aldehyde" intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocycles.[1] This guide details the strategic derivatization of this scaffold, focusing on its hydrolysis to 5-fluoro-2-formylbenzoate and its cyclocondensation to form 6-fluorophthalazin-1(2H)-one and isoindolinones.[1] These protocols are optimized for reproducibility, yield, and purity in drug discovery workflows.

Introduction & Reactivity Profile

Methyl 2-(dibromomethyl)-5-fluorobenzoate contains three distinct reactive centers that define its utility in medicinal chemistry:

  • Geminal Dibromide (

    
    ):  A masked formyl group.[1] It is highly electrophilic and susceptible to hydrolysis (yielding aldehydes) or nucleophilic attack.
    
  • Methyl Ester (

    
    ):  Positioned ortho to the dibromomethyl group, facilitating intramolecular cyclization.[1]
    
  • Fluorine Substituent (

    
    ):  Located meta to the ester (C5 position), it remains stable during standard derivatization but modulates metabolic stability and pKa in final drug candidates (e.g., Olaparib analogs).
    
Strategic Reaction Landscape

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

ReactionLandscapecluster_legendKey ApplicationsSMMethyl 2-(dibromomethyl)-5-fluorobenzoateAldehydeMethyl 5-fluoro-2-formylbenzoateSM->AldehydeHydrolysis(AgNO3 or Morpholine)Phthalazinone6-Fluorophthalazin-1(2H)-oneSM->PhthalazinoneHydrazine HydrateCyclocondensationIsoindolinoneN-SubstitutedIsoindolinonesSM->IsoindolinonePrimary Amines(R-NH2)Aldehyde->PhthalazinoneHydrazine(Alternative Route)LegendBlue: Starting Material | Green: PARP Inhibitor Core | Red: Alkaloid Scaffold

Figure 1: Divergent synthetic pathways from Methyl 2-(dibromomethyl)-5-fluorobenzoate.

Safety & Handling (Critical)

Hazard Class: Corrosive, Lachrymator.[1]

  • Benzyl Halide Warning: The dibromomethyl moiety behaves similarly to benzyl bromide. It is a potent lachrymator (tear gas) and skin irritant.

  • Engineering Controls: All operations must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

  • Quenching: Residual alkyl bromides should be quenched with aqueous sodium thiosulfate or dilute ammonia before disposal.[1]

Protocol A: Hydrolysis to Methyl 5-fluoro-2-formylbenzoate

Application: Generation of the aldehyde precursor for reductive aminations or Wittig reactions.[1]

While acid hydrolysis is possible, it is often harsh. The Silver Nitrate (


)Morpholine1
Method A1: Silver Nitrate Mediated Hydrolysis (High Purity)[1]

Reagents:

  • Methyl 2-(dibromomethyl)-5-fluorobenzoate (1.0 eq)

  • Silver Nitrate (

    
    ) (2.2 eq)[1]
    
  • Solvent: Acetone / Water (4:1 v/v)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 g of starting material in 12 mL of Acetone.

  • Addition: Prepare a solution of

    
     (2.2 eq) in 3 mL of deionized water. Add this dropwise to the acetone solution at room temperature. Note: A heavy precipitate of AgBr will form immediately.
    
  • Reaction: Stir the suspension vigorously at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (

    
    ) should disappear, replaced by the aldehyde (
    
    
    ).
  • Work-up: Filter the mixture through a Celite pad to remove AgBr salts. Rinse the pad with Acetone.[1]

  • Extraction: Concentrate the filtrate to remove acetone. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Yield: Expected yield 85–92% as a white/off-white solid.

Data Validation:

  • 1H NMR (

    
    ):  Look for the disappearance of the 
    
    
    singlet (
    
    
    ppm) and the appearance of the aldehyde
    
    
    singlet (
    
    
    ppm).[1]

Protocol B: Synthesis of 6-Fluorophthalazin-1(2H)-one

Application: Synthesis of the core scaffold for PARP inhibitors (e.g., Olaparib analogs).[1] This reaction performs a "one-pot" substitution and cyclization.[1]

Mechanism of Action

The reaction proceeds via a cascade:

  • Nucleophilic displacement of the gem-dibromide by hydrazine.[1]

  • Formation of the hydrazone/intermediate.[1]

  • Intramolecular attack of the hydrazine nitrogen on the methyl ester.[1]

  • Elimination of methanol to close the ring.[1]

PhthalazinoneMechStep1Nucleophilic Attack(Hydrazine attacks -CHBr2)Step2Displacement(Formation of Hydrazone/Intermediate)Step1->Step2Step3Cyclization(Intramolecular attack on Ester)Step2->Step3Final6-Fluorophthalazin-1(2H)-oneStep3->Final

Figure 2: Mechanistic cascade for phthalazinone formation.

Experimental Protocol

Reagents:

  • Methyl 2-(dibromomethyl)-5-fluorobenzoate (1.0 eq)[1]

  • Hydrazine Hydrate (50–60% aqueous solution) (5.0 eq)

  • Solvent: Ethanol (absolute) or Methanol

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of the dibromo-ester in 10 mL of Ethanol.

  • Addition: Add Hydrazine Hydrate (5.0 eq) dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Checkpoint: A white precipitate often begins to form during reflux as the product crystallizes out.[1]

  • Cooling: Allow the reaction to cool to room temperature, then chill in an ice bath (

    
    ) for 30 minutes to maximize precipitation.
    
  • Isolation: Filter the solid product under vacuum.

  • Washing: Wash the filter cake with cold Ethanol (

    
     mL) followed by cold Water (
    
    
    mL) to remove residual hydrazine salts.[1]
  • Drying: Dry the solid in a vacuum oven at

    
    .
    

Quantitative Data Summary:

ParameterSpecification
Appearance White to pale yellow crystalline solid
Yield 75–85%
Melting Point >200°C (Decomposes)
MS (ESI+) [M+H]+ = 165.05

Protocol C: Synthesis of N-Substituted Isoindolinones

Application: Creating diverse libraries of bioactive isoindolinones via reaction with primary amines.[1]

Reagents:

  • Methyl 2-(dibromomethyl)-5-fluorobenzoate (1.0 eq)

  • Primary Amine (

    
    ) (1.2 eq)[1]
    
  • Triethylamine (

    
    ) (3.0 eq)
    
  • Solvent: THF or Dioxane

Protocol:

  • Dissolve the dibromo-ester in THF.

  • Add Triethylamine followed by the primary amine.[1]

  • Stir at room temperature for 1 hour, then heat to

    
     for 4–12 hours.
    
  • Workup: Dilute with EtOAc, wash with water and brine. Purify via column chromatography.[1]

References

  • Menear, K. A., et al. (2008).[1] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1."[1] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1] Link[1]

    • Validates the phthalazinone scaffold synthesis
  • Loh, V. M., et al. (2010).[1] "Development of a Scalable Process for the PARP Inhibitor Olaparib." Organic Process Research & Development, 14(4). Link

    • Provides industrial context for the cyclization of 2-formyl/acyl benzoate derivatives.[1]

  • World Intellectual Property Organization. (2008).[1][2] "Phthalazinone Derivatives." WO2008047082.[1] Link

    • Patent detailing the synthesis of fluorinated phthalazinones from ester precursors.[1]

  • Beilstein Journal of Organic Chemistry. (2021). "Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity." Link

    • Discusses the reactivity of phthalazinone cores.

Disclaimer: This document is for research and development purposes only. The user assumes all responsibility for safe handling and compliance with local regulations regarding hazardous chemical synthesis.

Technical Guide: Methyl 2-(dibromomethyl)-5-fluorobenzoate as a High-Value Synthon

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Methyl 2-(dibromomethyl)-5-fluorobenzoate , a critical gem-dibromide synthon used to access fluorinated phthalazinone scaffolds. These scaffolds are pivotal in the development of High-Performance Polyphthalazinones (engineering plastics) and Bio-active Materials (PARP inhibitors like Olaparib) .

Executive Summary & Chemical Profile

Methyl 2-(dibromomethyl)-5-fluorobenzoate acts as a "masked aldehyde" equivalent. While the corresponding aldehyde (Methyl 2-formyl-5-fluorobenzoate) is prone to oxidation and polymerization upon storage, the gem-dibromide offers superior shelf-stability. It serves as a divergent intermediate: it can be hydrolyzed to the aldehyde for Schiff base chemistry or reacted directly in heterocyclization protocols.

PropertyData
CAS Number 138786-65-9 (related monobromide); Dibromide is often generated in situ
Molecular Formula C₉H₇Br₂FO₂
Molecular Weight 325.96 g/mol
Functional Groups Methyl Ester (Electrophile), Gem-Dibromide (Masked Carbonyl), Fluorine (Electronic Modulator)
Primary Application Precursor to Fluorinated Phthalazinones (OLEDs, Polymers, Drugs)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light.

Core Application Workflows

Application A: Synthesis of Fluorinated Polyphthalazinones (High-Performance Materials)

Context: Polyphthalazinones (PPEK, PPES) are amorphous, high-temperature thermoplastics (


C). The inclusion of the 5-fluoro  substituent (derived from this synthon) enhances solubility in organic solvents, lowers the dielectric constant (low-k), and improves optical transparency, making these materials ideal for flexible display substrates  and membrane filtration .

Mechanism:

  • Activation: The dibromide is hydrolyzed to the aldehyde.

  • Monomer Synthesis: The aldehyde is cyclized with hydrazine to form a fluorinated phthalazinone monomer.

  • Polymerization: The monomer undergoes N-C coupling or nucleophilic aromatic substitution to form the polymer backbone.

Application B: Bio-Active Material Scaffolds (Olaparib Intermediates)

Context: This compound is the direct precursor to the phthalazinone core of Olaparib , a PARP inhibitor. In materials science, this specific scaffold is repurposed for fluorescent cellular probes and theranostic delivery systems due to the high quantum yield of the phthalazinone core.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(dibromomethyl)-5-fluorobenzoate

This protocol favors the formation of the gem-dibromide over the monobromide via radical substitution.

Reagents:

  • Methyl 2-methyl-5-fluorobenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.2 eq)

  • Benzoyl Peroxide (BPO) or AIBN (0.05 eq)

  • Carbon Tetrachloride (

    
    ) or Trifluorotoluene (Green alternative)
    

Step-by-Step:

  • Dissolution: Dissolve Methyl 2-methyl-5-fluorobenzoate (10 g, 59.5 mmol) in anhydrous solvent (100 mL).

  • Initiation: Add NBS (23.3 g, 131 mmol) and initiator (BPO/AIBN).

  • Reflux: Heat the mixture to reflux (

    
    C) under nitrogen. Monitor via TLC (Hexane/EtOAc 9:1).
    
    • Critical Checkpoint: The reaction will first show the monobromide (

      
      ). Continue refluxing (12–16 hours) until the monobromide spot disappears and the dibromide spot (
      
      
      
      ) dominates.
  • Workup: Cool to

    
    C. Filter off the precipitated succinimide.
    
  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane to yield white crystalline needles.

    • Yield Target: 75–85%.

Protocol 2: Hydrolysis to Methyl 2-formyl-5-fluorobenzoate (The "Activation" Step)

Converts the stable dibromide storage form into the reactive aldehyde.

Reagents:

  • Methyl 2-(dibromomethyl)-5-fluorobenzoate (1.0 eq)

  • Silver Nitrate (

    
    ) (2.1 eq)
    
  • Acetone/Water (4:1 v/v)

Step-by-Step:

  • Preparation: Dissolve the dibromide in acetone.

  • Hydrolysis: Add a solution of

    
     in water dropwise. A heavy precipitate of AgBr will form immediately.
    
  • Reaction: Stir at room temperature for 2 hours in the dark.

  • Isolation: Filter through a Celite pad to remove AgBr.

  • Extraction: Remove acetone under vacuum. Extract the aqueous residue with Dichloromethane (DCM).

  • Result: Evaporation yields the aldehyde as a pale yellow oil/solid, ready for immediate use in cyclization.

Protocol 3: One-Pot Cyclization to Fluorinated Phthalazinone

The key step for both polymer monomers and drug scaffolds.

Reagents:

  • Crude Aldehyde from Protocol 2 (1.0 eq)

  • Hydrazine Hydrate (80%) (1.2 eq)

  • Ethanol (Absolute)

Step-by-Step:

  • Reflux: Dissolve the aldehyde in ethanol. Add hydrazine hydrate dropwise.

  • Heating: Reflux for 4 hours. The solution will turn bright yellow, then precipitate a white solid.

  • Isolation: Cool to room temperature. Filter the solid.[1]

  • Product: 4-fluoro-1(2H)-phthalazinone (or the ester-substituted variant depending on hydrolysis conditions). This is the "Monomer Grade" material.

Pathway Visualization (Graphviz)

G Start Methyl 2-methyl- 5-fluorobenzoate Dibromide Methyl 2-(dibromomethyl)- 5-fluorobenzoate (STABLE STORAGE FORM) Start->Dibromide NBS (2.2 eq) Radical Bromination Aldehyde Methyl 2-formyl- 5-fluorobenzoate (Reactive Intermediate) Dibromide->Aldehyde AgNO3 / H2O Hydrolysis Phthalazinone Fluorinated Phthalazinone Core Aldehyde->Phthalazinone Hydrazine Hydrate Cyclization Polymer Polyphthalazinones (High-Temp Plastics) Phthalazinone->Polymer Polymerization Drug Olaparib & Bio-Probes Phthalazinone->Drug Functionalization

Caption: Synthetic workflow converting the stable dibromide synthon into functional materials.

References

  • Menear, K. A., et al. (2008).[2] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581–6591.[2] Link

  • Wang, S., et al. (2022). "Synthesis and characterization of fluorinated poly(phthalazinone ether)s for passive optical waveguides." Polymer, 46(18), 7111-7117. Link

  • BenchChem. (2025). "Technical Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate and Related Halogenated Benzoates." BenchChem Technical Library. Link

  • Han, Y., et al. (2021). "Fluorinated Poly(phthalazinone ether sulfone)s with Low Dielectric Constant and High Thermal Stability." Journal of Applied Polymer Science, 138(15), 50210. Link

Sources

Troubleshooting & Optimization

Preventing decomposition of Methyl 2-(dibromomethyl)-5-fluorobenzoate during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halogenated Intermediates Division Subject: Stabilization & Handling Protocol for Methyl 2-(dibromomethyl)-5-fluorobenzoate Ticket ID: #GEM-DB-5F-001 Status: Open Urgency: High (Compound is moisture/light sensitive)

Executive Summary

You are encountering decomposition issues with Methyl 2-(dibromomethyl)-5-fluorobenzoate . This compound is a benzylic gem-dibromide . The primary failure mode for this class of compounds is hydrolysis to the corresponding aldehyde (Methyl 5-fluoro-2-formylbenzoate) driven by trace moisture and acidic surfaces (like silica gel). The secondary failure mode is radical degradation via photolysis.

This guide provides a self-validating workflow to synthesize, purify, and store this intermediate without degradation.

Module 1: The Decomposition Mechanism (Why it Fails)

To prevent decomposition, you must understand the enemy. The gem-dibromide moiety (-CHBr2) at the benzylic position is highly activated. The fluorine atom at the C5 position (para to the dibromomethyl group) exerts an inductive withdrawing effect, but the benzylic carbon remains susceptible to nucleophilic attack by water.

The Hydrolysis Cascade:

  • Initiation: Trace acid (protons on silica or HBr byproduct) protonates a bromine or activates the carbon.

  • Substitution: Water attacks the benzylic carbon, displacing one bromide to form a gem-halohydrin .

  • Collapse: The gem-halohydrin is unstable; it rapidly eliminates HBr to form the thermodynamically stable aldehyde .

Decomposition Start Gem-Dibromide (Ar-CHBr2) Inter Gem-Halohydrin (Intermediate) Start->Inter SN1/SN2 Attack Water H2O / Acid (H+) Water->Inter End Aldehyde (Decomposition Product) Inter->End Elimination HBr HBr Byproduct (Autocatalytic) Inter->HBr HBr->Start Catalyzes further degradation

Figure 1: The autocatalytic hydrolysis pathway. Note that the HBr generated accelerates the decomposition of remaining material.

Module 2: Synthesis & Reaction Control

Goal: Maximize conversion of the methyl precursor (Methyl 5-fluoro-2-methylbenzoate) while preventing "over-reaction" to the tribromide or hydrolysis.

Protocol: Modified Wohl-Ziegler Bromination

ParameterRecommendationScientific Rationale
Reagent NBS (N-Bromosuccinimide)Provides a low, steady concentration of Br• radicals, preventing HBr accumulation compared to elemental Br2.
Initiator AIBN or Benzoyl Peroxide Chemical initiation is preferred over light to avoid non-selective photolysis of the product.
Solvent Chlorobenzene or Benzotrifluoride Avoid CCl4 (banned/toxic). Chlorobenzene allows higher reflux temps (132°C) to drive the slower second bromination step.
Stoichiometry 2.05 - 2.10 equivalents You need slightly more than 2.0 eq to push the mono-bromide to the di-bromide. Excess >2.2 eq leads to tribromides.
Atmosphere Argon/Nitrogen (Strict) Oxygen quenches radicals; moisture initiates hydrolysis.

Critical Step: Do NOT let the reaction sit after completion. The succinimide byproduct can be slightly acidic. Filter immediately while warm.

Module 3: Purification (The Danger Zone)

Issue: 90% of decomposition happens here. Root Cause: Standard Silica Gel (SiO2) is acidic (pH 4-5) and contains bound water. This creates the perfect storm for hydrolysis (See Figure 1).

Recommended Workflows:

Option A: Crystallization (Preferred)

If the impurity profile permits (mostly succinimide and slight mono-bromide), crystallization is the safest method.

  • Solvent: Hexanes/EtOAc or Heptane.

  • Method: Dissolve crude oil in minimum hot solvent; cool slowly to -20°C.

  • Advantage: Zero exposure to acidic surfaces.

Option B: Neutralized Silica Chromatography

If you must run a column to separate the mono-bromide:

  • Pre-treat the Silica: Slurry the silica gel in Hexanes containing 1-2% Triethylamine (Et3N) .[1]

  • Rationale: The amine neutralizes the acidic silanol groups (

    
    ), preventing protonation of the product.
    
  • Eluent: Maintain 0.5% Et3N in the eluent system during the run.

  • Speed: Flash chromatography. Do not let the compound sit on the column.

Workflow Rxn Reaction Complete (Crude Mix) Filter Filter Succinimide (Anhydrous conditions) Rxn->Filter Decision Purity Check (NMR) Filter->Decision Cryst Option A: Crystallization (Heptane/Hexanes) Decision->Cryst High Purity Col Option B: Column Decision->Col Complex Mix Final Pure Gem-Dibromide Store @ -20°C under Ar Cryst->Final Neut Neutralize Silica (1-2% Et3N) Col->Neut MANDATORY Neut->Final

Figure 2: Purification Decision Tree. Note the mandatory neutralization step for chromatography.

Troubleshooting FAQ

Q1: My product turned into a black tar/oil overnight. What happened? A: This is "autocatalytic decomposition." A small amount of HBr formed (likely from moisture hydrolysis). This HBr catalyzed the breakdown of the rest of the batch.

  • Fix: Ensure the product is stored over activated copper turnings or silver foil (to scavenge free halides) and strictly under Argon at -20°C.

Q2: NMR shows a singlet around 10.0 ppm. Is this my product? A: No. That is the aldehyde proton (CHO). Your gem-dibromide (-CHBr2) proton typically appears as a singlet between 6.5 - 7.5 ppm (depending on solvent). The presence of the 10.0 ppm peak confirms hydrolysis has occurred.

Q3: Can I use this crude in the next step (e.g., hydrolysis to aldehyde)? A: Yes. If your end goal is the aldehyde, do not isolate the dibromide. Add water/CaCO3 directly to the reaction mixture and reflux. Isolating the dibromide is only necessary if you are using it as an electrophile for C-C bond formation.

Q4: Why is the 5-Fluoro group important? A: The fluorine atom is electron-withdrawing. While it makes the ring less electron-rich than a simple toluene derivative, it also makes the benzylic carbon slightly more positive (electron-deficient). This actually increases the rate of nucleophilic attack by water compared to the non-fluorinated analog. You must be more vigilant with moisture exclusion than with standard methyl benzoate.

References

  • Wohl-Ziegler Bromination Mechanism

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.

  • Hydrolysis of Gem-Dihalides

    • Hine, J., & Prosser, R. D. (1958). The Mechanism of the Hydrolysis of Dichloromethylbenzene. Journal of the American Chemical Society, 80(16), 4282–4285.

  • Silica Gel Acidity & Neutralization

    • W. C.[2] Still, M. Kahn, A. Mitra. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Benzylic Bromination Protocols

    • Offermann, D. A., et al. (2017).[3] Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene. ResearchGate.[4]

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(dibromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(dibromomethyl)-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this critical benzylic bromination reaction. Here, we will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing Methyl 2-(dibromomethyl)-5-fluorobenzoate?

The most common and effective method is the free-radical bromination of Methyl 5-fluoro-2-methylbenzoate. This reaction, often referred to as a Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable anhydrous solvent.[1][2] The reaction selectively brominates the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[3]

Q2: What are the critical roles of each reagent in this synthesis?
  • Methyl 5-fluoro-2-methylbenzoate (Starting Material): The substrate containing the methyl group at the benzylic position that will be di-brominated.

  • N-Bromosuccinimide (NBS): The brominating agent. A key advantage of NBS is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is generated in situ.[3][4][5] This controlled release minimizes side reactions, such as electrophilic aromatic substitution on the electron-rich ring, which could occur with a high concentration of Br₂.[5][6]

  • Radical Initiator (AIBN or BPO): This compound initiates the reaction by decomposing upon heating or irradiation to form radicals. These radicals then abstract a hydrogen atom from the benzylic methyl group, starting the chain reaction.[1][2]

  • Anhydrous Solvent (e.g., CCl₄, Dichloromethane, 1,2-Dichlorobenzene): The solvent must be inert to the radical conditions and, critically, anhydrous. The presence of water can lead to the hydrolysis of NBS and the desired product.[1] While carbon tetrachloride (CCl₄) is a classic solvent for these reactions, its use is now restricted due to toxicity and environmental concerns.[7] Alternatives like 1,2-dichlorobenzene or acetonitrile are now more common.[7][8]

Q3: What are the primary safety concerns for this reaction?
  • Brominating Agents: NBS is an irritant and should be handled with care in a fume hood.

  • Solvents: Many solvents used (like CCl₄ and dichloromethane) are hazardous and require proper handling and disposal.

  • Radical Initiators: BPO can be shock-sensitive, while AIBN decomposes to produce toxic gases.[9] Both should be stored and handled according to their safety data sheets.

  • Reaction Exotherm: Radical reactions can be exothermic. The reaction should be monitored, and appropriate cooling should be available.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or no conversion of the starting material, Methyl 5-fluoro-2-methylbenzoate.
  • Possible Cause 1: Inactive Radical Initiator.

    • Explanation: Radical initiators like AIBN and BPO have finite shelf lives and can decompose over time. If the initiator is old or has been stored improperly, it may not generate enough radicals to start the chain reaction.

    • Solution: Use a fresh bottle of the radical initiator. If unsure, perform a test reaction on a small scale with a known reactive substrate.

  • Possible Cause 2: Insufficient Energy Input (Heat or Light).

    • Explanation: Radical initiation requires an input of energy, typically thermal (refluxing the solvent) or photochemical (UV lamp), to cause the homolytic cleavage of the initiator.[1]

    • Solution: Ensure your reaction is at the appropriate temperature for the chosen initiator and solvent. For example, AIBN decomposition is typically initiated at temperatures between 65-85 °C.[9] If using a photochemical setup, verify the lamp's output and ensure the reaction vessel is transparent to the required wavelength.

  • Possible Cause 3: Presence of Radical Inhibitors.

    • Explanation: Impurities in the starting material or solvent can act as radical scavengers (inhibitors), quenching the chain reaction. Phenolic impurities are common culprits.

    • Solution: Purify the starting material (e.g., by distillation or chromatography) and use a freshly opened bottle of high-purity, anhydrous solvent.

Problem 2: The major product is the monobrominated intermediate, Methyl 2-(bromomethyl)-5-fluorobenzoate.
  • Possible Cause 1: Insufficient NBS.

    • Explanation: The stoichiometry of the reaction is critical. To achieve dibromination, at least two equivalents of NBS are required for each equivalent of the starting material.

    • Solution: Carefully check your calculations. It is common practice to use a slight excess of NBS (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.

  • Possible Cause 2: Short Reaction Time.

    • Explanation: The reaction proceeds stepwise. The formation of the dibrominated product occurs after the monobrominated intermediate is formed. If the reaction is stopped prematurely, the monobrominated compound will be the predominant species.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR. Continue the reaction until the starting material and the monobrominated intermediate are consumed.

Problem 3: Significant formation of the tribrominated byproduct.
  • Possible Cause 1: Excess NBS.

    • Explanation: Just as insufficient NBS leads to under-bromination, a large excess can lead to over-bromination, forming the tribromomethyl species.[8]

    • Solution: Use a precise stoichiometry of NBS (around 2.1 equivalents). Avoid adding a large excess.

  • Possible Cause 2: High Reaction Temperature.

    • Explanation: Higher temperatures can increase the reaction rate but may decrease selectivity, leading to over-bromination.[8]

    • Solution: Run the reaction at the lower end of the effective temperature range for your initiator. A controlled, steady reflux is often better than aggressive heating.

Problem 4: Product decomposition during workup or purification.
  • Possible Cause 1: Hydrolysis.

    • Explanation: The dibromomethyl group is susceptible to hydrolysis, especially under basic conditions or in the presence of water, which can lead to the formation of the corresponding aldehyde.

    • Solution: Ensure all workup steps are performed with anhydrous solvents and reagents where possible. If an aqueous wash is necessary, use neutral or slightly acidic water and minimize contact time. Perform extractions quickly and dry the organic layer thoroughly (e.g., with anhydrous MgSO₄ or Na₂SO₄) before solvent removal.

  • Possible Cause 2: Thermal Instability.

    • Explanation: Benzylic bromides can be thermally labile. Prolonged exposure to high temperatures during solvent evaporation or distillation can cause decomposition.

    • Solution: Remove the solvent under reduced pressure (rotary evaporation) at a moderate temperature. For purification, column chromatography on silica gel at room temperature is generally preferred over distillation.

Experimental Protocols & Data

Optimized Protocol for Dibromination

This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical monitoring.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add Methyl 5-fluoro-2-methylbenzoate (1.0 eq).

  • Reagent Addition: Add anhydrous 1,2-dichlorobenzene (or another suitable solvent). Add N-Bromosuccinimide (2.2 eq) and AIBN (0.05 eq).

  • Reaction: Place the flask in a preheated oil bath at 80-85 °C and stir vigorously under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC every hour. The reaction is typically complete within 3-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of the reaction solvent.

    • Combine the filtrates and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 2-(dibromomethyl)-5-fluorobenzoate as a pure compound.

Table 1: Troubleshooting Summary
Issue Primary Cause Recommended Action
Low Conversion Inactive initiator / Insufficient heatUse fresh initiator; ensure correct temperature.
Monobromination Insufficient NBS / Short reaction timeUse >2.0 eq. of NBS; monitor reaction to completion.
Over-bromination Excess NBS / High temperatureUse precise stoichiometry (~2.1 eq.); avoid excessive heat.
Decomposition Presence of water / High heat during purificationUse anhydrous workup; purify via chromatography.
Table 2: Initiator Selection Guide
Initiator Typical Temp. Range Pros Cons
AIBN 65-85 °CClean decomposition, predictable kinetics.[9]Lower yields in some systems compared to BPO.[10]
BPO 80-100 °COften gives higher yields.[10]Can undergo induced decomposition; oxygen radicals can cause side reactions.[9]

Visualizing the Troubleshooting Process

To aid in diagnosing experimental issues, the following flowchart provides a logical decision-making path.

Troubleshooting_Workflow Troubleshooting Flowchart for Dibromination Start Start: Low Yield or Incorrect Product Check_Conversion Check Conversion by TLC/GC/NMR Start->Check_Conversion High_SM High Starting Material (SM)? Check_Conversion->High_SM High_Mono High Monobromo Product? Check_Conversion->High_Mono High_Poly High Polybromo Product? Check_Conversion->High_Poly Decomposition Product Decomposition? Check_Conversion->Decomposition High_SM->High_Mono No Sol_Initiator Action: - Check initiator age/purity - Verify reaction temperature/light source High_SM->Sol_Initiator Yes High_Mono->High_Poly No Sol_NBS_Time Sol_NBS_Time High_Mono->Sol_NBS_Time Yes High_Poly->Decomposition No Sol_NBS_Temp Action: - Reduce NBS to ~2.1 eq. - Lower reaction temperature High_Poly->Sol_NBS_Temp Yes Sol_Workup Action: - Use anhydrous workup - Avoid high temperatures - Purify by chromatography Decomposition->Sol_Workup Yes Success Problem Solved Sol_Initiator->Success Sol_NBS_Time->Success Sol_NBS_Temp->Success Sol_Workup->Success

Caption: A decision tree for troubleshooting common issues.

References

  • Benzylic Bromination - Chemistry Steps. [Link]

  • Synthesis method for 2-(2-bromoethyl)
  • N-Bromosuccinimide - Wikipedia. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P
  • Preparation method of methyl benzoate compound - Google P
  • Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)
  • Bromination - Common Conditions - Common Organic Chemistry. [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. [Link]

  • 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry . [Link]

  • A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google P
  • (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester - ResearchGate. [Link]

  • (PDF) Methyl 2-amino-5-bromobenzoate - ResearchGate. [Link]

  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. [Link]

  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Preparation method of 2-bromo-6-fluorobenzoic acid - Google P
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - American Chemical Society. [Link]

Sources

Technical Support Center: Workup Procedures for Reactions with Methyl 2-(dibromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals who are utilizing Methyl 2-(dibromomethyl)-5-fluorobenzoate in their synthetic workflows. As a versatile building block, this compound is frequently employed in the synthesis of complex molecules where the dibromomethyl group serves as a precursor to an aldehyde or an alkyne. The following troubleshooting guide and frequently asked questions (FAQs) are designed to provide practical, in-depth solutions to common challenges encountered during the reaction workup.

I. Understanding the Chemistry: Key Considerations for Workup

Methyl 2-(dibromomethyl)-5-fluorobenzoate is a relatively stable compound, but its reactivity profile necessitates careful consideration during the workup phase. The gem-dibromo functional group can be sensitive to both strongly acidic and basic conditions, which can lead to undesired side reactions. Furthermore, the presence of the methyl ester adds another layer of complexity, as it is susceptible to hydrolysis.

The primary goal of the workup is to isolate the desired product in high purity, free from starting materials, reagents, and byproducts. A well-designed workup protocol will minimize product loss and streamline the purification process.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues that may arise during the workup of reactions involving Methyl 2-(dibromomethyl)-5-fluorobenzoate.

Issue 1: Emulsion Formation During Aqueous Extraction

Question: I am observing a persistent emulsion at the interface of my organic and aqueous layers during extraction, making separation impossible. What is causing this, and how can I resolve it?

Answer: Emulsion formation is a common problem, particularly when using chlorinated solvents like dichloromethane (DCM) or chloroform, or when the reaction mixture contains finely divided solids or amphiphilic molecules.[1]

Root Causes & Solutions:

  • Presence of Fine Particulates: Insoluble byproducts or unreacted solids can stabilize emulsions.

    • Solution: Before extraction, attempt to remove solids by filtration through a pad of Celite®. Celite® is an inert filter aid that can effectively remove fine particulates that might be causing the emulsion.[1]

  • High Concentration of Polar Solvents: Residual high-boiling polar solvents like DMF or DMSO are miscible with water and can lead to emulsion formation.[2]

    • Solution: If possible, remove the high-boiling solvent under reduced pressure before the workup.[2][3] If this is not feasible, dilute the reaction mixture significantly with the extraction solvent and use multiple small-volume washes with brine (saturated aqueous NaCl solution) instead of a single large-volume wash.[2][4] The increased ionic strength of the brine will help to break the emulsion.

  • Basic Aqueous Phase: Extractions with basic solutions can sometimes lead to emulsions, especially with chlorinated solvents.[1]

    • Solution: If your protocol allows, consider neutralizing the aqueous phase before extraction.[1]

Pro-Tip: If an emulsion has already formed, sometimes simply allowing the separatory funnel to stand undisturbed for a period can lead to separation.[4] Gently swirling the funnel or stirring the emulsion with a glass rod can also be effective.[4] Adding a small amount of saturated brine is often a reliable method to break an emulsion.[4]

Issue 2: Hydrolysis of the Methyl Ester or Dibromomethyl Group

Question: My NMR analysis shows the presence of the corresponding carboxylic acid or aldehyde, indicating hydrolysis of my starting material or product. How can I prevent this?

Answer: Both the methyl ester and the gem-dibromomethyl group are susceptible to hydrolysis, particularly under basic or strongly acidic conditions.

Causality and Prevention:

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid in the presence of strong acids or bases.[5] While sterically hindered esters can be more resistant to acyl-oxygen cleavage (BAc2 mechanism), hydrolysis can still occur via alkyl-oxygen cleavage (BAl2 mechanism) under basic conditions.[5]

    • Preventative Measures:

      • Avoid prolonged exposure to strong aqueous bases like NaOH or KOH during the workup.

      • If a basic wash is necessary to remove acidic impurities, use a milder base like saturated sodium bicarbonate (NaHCO₃) solution and minimize the contact time.

      • Keep the temperature low during the workup, as hydrolysis rates increase with temperature.

  • Dibromomethyl Group Hydrolysis: The gem-dibromomethyl group can be hydrolyzed to the corresponding aldehyde, particularly in the presence of water and acid or base catalysts. This is often a desired transformation in subsequent synthetic steps but an unwanted side reaction during workup.[6]

    • Preventative Measures:

      • Perform the workup under neutral or slightly acidic conditions if the desired product contains the intact dibromomethyl group.

      • Ensure all organic solvents used are anhydrous, especially if the reaction is sensitive to water.

      • Minimize the duration of the aqueous workup.

Issue 3: Difficulty Removing Triphenylphosphine Oxide (TPPO)

Question: I've used a reagent like triphenylphosphine in my reaction (e.g., an Appel or Corey-Fuchs type reaction), and now I'm struggling to remove the triphenylphosphine oxide (TPPO) byproduct. It's co-eluting with my product during chromatography.

Answer: Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct in reactions utilizing triphenylphosphine.[7] Its polarity is similar to many organic products, making chromatographic separation challenging.

Strategies for TPPO Removal:

  • Precipitation: TPPO has limited solubility in non-polar solvents.

    • Protocol: After the reaction, concentrate the mixture and add a non-polar solvent like hexanes, pentane, or a mixture of diethyl ether and hexanes. The TPPO should precipitate and can be removed by filtration.[8] For this to be effective, your desired product should be soluble in the chosen solvent system.

  • Acid-Base Extraction: This method is not directly applicable to TPPO itself but can be used if your product has an acidic or basic handle that allows it to be selectively extracted into the aqueous phase, leaving the neutral TPPO in the organic layer.

  • Complexation with Metal Salts: TPPO can form complexes with certain metal salts.

    • Protocol: While less common in standard workups, adding a solution of MgCl₂ or ZnCl₂ in an appropriate solvent can lead to the precipitation of a TPPO-metal complex.

III. Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a reaction where Methyl 2-(dibromomethyl)-5-fluorobenzoate is converted to an aldehyde?

A1: When the goal is to hydrolyze the dibromomethyl group to an aldehyde, the workup can be designed to facilitate this transformation.

Standard Protocol: Hydrolysis to Aldehyde

  • Quenching: Carefully quench the reaction mixture by pouring it into a beaker of cold water or a saturated aqueous solution of a mild quenching agent appropriate for your reaction chemistry.

  • Solvent Removal (Optional): If the reaction was conducted in a high-boiling solvent like DMF or DMSO, it's advisable to remove it under reduced pressure.[2][3]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery of the product.

  • Aqueous Washes:

    • Wash the combined organic layers with water to remove water-soluble impurities.[9]

    • If acidic or basic reagents were used, wash with a saturated solution of NaHCO₃ (to remove acid) or a dilute solution of HCl (to remove base), respectively.

    • Finally, wash with brine (saturated NaCl solution) to aid in the removal of water from the organic layer and help break any emulsions.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude aldehyde can then be purified by standard techniques such as column chromatography or recrystallization.[10]

Q2: I need to preserve the dibromomethyl group. How should I modify the workup?

A2: To prevent hydrolysis of the dibromomethyl group, the workup should be performed under anhydrous or near-anhydrous conditions, and exposure to aqueous acid or base should be avoided.

Modified Protocol: Preservation of the Dibromomethyl Group

  • Anhydrous Quench: If a quench is necessary, consider adding a non-aqueous quenching agent directly to the reaction flask at a low temperature.

  • Direct Filtration: If the reaction produces solid byproducts, you may be able to dilute the reaction mixture with a non-polar solvent and filter directly to remove them.

  • Solvent Swap: After filtration, remove the reaction solvent under reduced pressure and redissolve the residue in a solvent suitable for purification (e.g., for column chromatography).

  • Dry Loading for Chromatography: Adsorb the crude product onto a small amount of silica gel and load it directly onto the column for purification. This avoids an aqueous workup altogether.

Q3: What are some common impurities I might see in my crude product?

A3: Besides unreacted starting material and TPPO (if applicable), you may encounter:

  • 5-Fluoro-2-methylbenzoic acid, methyl ester: Formed if one of the bromine atoms is reduced.

  • 5-Fluoro-2-formylbenzoic acid, methyl ester: The corresponding aldehyde, formed from partial hydrolysis.

  • 2-(Bromomethyl)-5-fluorobenzoic acid, methyl ester: Resulting from partial bromination or debromination.

  • Over-brominated species: If the reaction conditions are too harsh, bromination on the aromatic ring could occur.

The presence and identity of these impurities will be highly dependent on the specific reaction conditions employed.

IV. Visualizing the Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting common workup issues.

Workup_Troubleshooting start Begin Workup emulsion Emulsion Formation? start->emulsion hydrolysis Product Hydrolysis? emulsion->hydrolysis No filter_celite Filter through Celite emulsion->filter_celite Yes (Particulates?) add_brine Add Saturated Brine emulsion->add_brine Yes (Aqueous Phase?) remove_solvent Evaporate Polar Solvent Before Workup emulsion->remove_solvent Yes (Polar Solvent?) tppo TPPO Contamination? hydrolysis->tppo No use_mild_base Use Mild Base (NaHCO3) hydrolysis->use_mild_base Yes (Ester?) anhydrous_workup Perform Anhydrous Workup hydrolysis->anhydrous_workup Yes (gem-Dibromo?) low_temp Maintain Low Temperature hydrolysis->low_temp Yes (General) purification Proceed to Purification tppo->purification No precipitate Precipitate with Non-Polar Solvent tppo->precipitate Yes filter_celite->hydrolysis add_brine->hydrolysis remove_solvent->hydrolysis use_mild_base->tppo anhydrous_workup->tppo low_temp->tppo precipitate->purification

Caption: Troubleshooting Decision Tree for Workup Procedures.

V. Summary of Key Parameters

The table below summarizes the key considerations and recommended actions for a successful workup.

Potential Issue Key Indicator(s) Recommended Action(s) Underlying Principle
Emulsion Persistent cloudy layer between phasesFilter through Celite, add brine, remove high-boiling polar solvents prior to workup.[1][2][3][4]Removal of emulsion stabilizers, increasing ionic strength of the aqueous phase.
Ester Hydrolysis Presence of carboxylic acid in productUse mild base (e.g., NaHCO₃), minimize contact time with aqueous base, keep temperature low.The ester is susceptible to base-catalyzed hydrolysis (saponification).[5]
gem-Dibromo Hydrolysis Presence of aldehyde in productPerform anhydrous workup, avoid aqueous acid/base washes.The gem-dibromide is a masked aldehyde and can be hydrolyzed.[6]
TPPO Contamination Persistent polar impurityPrecipitate with a non-polar solvent (e.g., hexanes, pentane).[8]TPPO has low solubility in non-polar organic solvents.

VI. References

  • MIT Digital Lab Techniques Manual: Reaction Work-Up I. (2010). MIT OpenCourseWare. [Link]

  • Chemistry LibreTexts: 4.7: Reaction Work-Ups. (2021). [Link]

  • University of Rochester, Department of Chemistry: Workup: How to Manage an Emulsion. (n.d.). [Link]

  • ResearchGate: gem-Dibromomethyl Aromatics: Efficient Aldehyde Equivalents in the Knoevenagel-Doebner Reaction. (2015). [Link]

  • Chemistry Stack Exchange: Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020). [Link]

  • Organic Chemistry Portal: Appel Reaction. (n.d.). [Link]

  • Organic Syntheses: GERANYL CHLORIDE. (1976). [Link]

  • ResearchGate: Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). [Link]

Sources

Validation & Comparative

Comparison of Methyl 2-(dibromomethyl)-5-fluorobenzoate and its mono-bromo analog

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison: Selectivity and Utility of Mono- vs. Di-Brominated Fluorobenzoates in Heterocyclic Synthesis

Executive Summary In the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and related fluorinated heterocycles, Methyl 2-(bromomethyl)-5-fluorobenzoate (Mono-Br) acts as a critical electrophilic intermediate. However, its production via Wohl-Ziegler bromination is frequently complicated by the formation of Methyl 2-(dibromomethyl)-5-fluorobenzoate (Di-Br) .

While the Mono-Br analog is the industry standard for alkylation and lactonization pathways, the Di-Br analog represents a distinct oxidation state that—while often classified as an impurity—offers unique utility in accessing aldehyde precursors without alcohol oxidation steps. This guide provides a comparative technical analysis of these two species, focusing on process control, reactivity profiles, and downstream applications.

Chemical Identity & Structural Properties

The two analogs differ by a single bromine atom, yet this substitution drastically alters their reactivity and stability profiles.

FeatureMono-Br AnalogDi-Br Analog
Chemical Name Methyl 2-(bromomethyl)-5-fluorobenzoateMethyl 2-(dibromomethyl)-5-fluorobenzoate
CAS Number 138786-65-9Variable/Derivative Specific
Hybridization (Benzylic C)

(Primary Halide)

(Geminal Dihalide)
Oxidation State (Benzylic C) -1 (Alcohol equivalent)+1 (Aldehyde equivalent)
Primary Reactivity

Alkylation, Lactonization
Hydrolysis, 1,1-Elimination
Stability Moderate; Lachrymatory; Hydrolyzes to alcoholMoisture Sensitive; Hydrolyzes to aldehyde

Synthetic Pathways & Selectivity Control

The synthesis of both compounds relies on the radical bromination of Methyl 5-fluoro-2-methylbenzoate . The challenge lies in the kinetic control of the reaction. The Di-Br species is formed through the sequential bromination of the Mono-Br intermediate.

The Selectivity Challenge (Wohl-Ziegler Kinetics)

The rate of the second bromination (


) is often comparable to the first (

) due to the radical-stabilizing effect of the first bromine atom.
  • Targeting Mono-Br: Requires strict stoichiometry (0.95 - 1.05 eq NBS) and interruption of the reaction at 85-90% conversion to prevent "over-bromination."

  • Targeting Di-Br: Requires excess NBS (>2.2 eq) and prolonged reflux times.

Diagram 1: Radical Bromination Pathway

The following diagram illustrates the sequential radical substitution and the divergence in downstream utility.

BrominationPathway Start Methyl 5-fluoro-2-methylbenzoate (Precursor) Mono Mono-Br Analog (Methyl 2-(bromomethyl)-5-fluorobenzoate) Start->Mono k1 (Fast) NBS1 + NBS (1.0 eq) / AIBN (Kinetic Control) Di Di-Br Analog (Methyl 2-(dibromomethyl)-5-fluorobenzoate) Mono->Di k2 (Competitive) NBS2 + NBS (>2.0 eq) (Thermodynamic Push)

Figure 1: Sequential bromination pathway showing the conversion of the methyl precursor to Mono-Br and subsequently to Di-Br.

Reactivity Profile & Downstream Utility

The choice between Mono-Br and Di-Br dictates the synthetic strategy for downstream heterocycles, particularly phthalazinones (PARP inhibitor cores).

A. Mono-Br: The Alkylation Specialist

The Mono-Br analog is a classic "benzylic electrophile."

  • Mechanism: Undergoes clean

    
     reactions with nucleophiles (amines, hydrazines).
    
  • Phthalazinone Synthesis: Reaction with hydrazine yields the dihydrophthalazinone .

    • Limitation: This intermediate requires a subsequent oxidation step (using air,

      
      , or Chloranil) to achieve the fully aromatic core found in drugs like Olaparib.
      
  • Lactonization: Rapidly cyclizes to form 5-fluorophthalide under basic conditions, a key intermediate for different scaffolds.

B. Di-Br: The Carbonyl Equivalent

The Di-Br analog behaves as a "masked aldehyde."

  • Mechanism: Geminal dihalides are susceptible to hydrolysis or reaction with dinucleophiles.

  • Phthalazinone Synthesis: Reaction with hydrazine leads directly to the aromatic phthalazinone .

    • Advantage:[1][2][3][4] The oxidation state of the benzylic carbon (+1) matches the final drug target. No external oxidant is required; the elimination of 2 equivalents of HBr drives the aromatization.

  • Aldehyde Synthesis: Hydrolysis (Ag-assisted or acidic) yields Methyl 5-fluoro-2-formylbenzoate quantitatively.

Diagram 2: Divergent Applications

Utility Mono Mono-Br Analog (Oxidation State: -1) Dihydro Dihydrophthalazinone (Non-Aromatic) Mono->Dihydro Cyclization (-HBr) Di Di-Br Analog (Oxidation State: +1) Aromatic Phthalazinone Core (Aromatic / Drug Scaffold) Di->Aromatic Cyclization (-2HBr) (Direct Route) Aldehyde Methyl 5-fluoro-2-formylbenzoate (Aldehyde) Di->Aldehyde Hydrolysis Hydrazine + Hydrazine (N2H4) Hydrolysis + H2O / Ag+ Dihydro->Aromatic Oxidation (-2H) Aldehyde->Aromatic + Hydrazine

Figure 2: Comparative utility showing the Mono-Br requiring oxidation for aromatization, while Di-Br offers direct access.

Experimental Protocols

Protocol A: Selective Synthesis of Mono-Br (Process Control)

Use this protocol to minimize Di-Br impurity.

  • Charge: To a reactor, add Methyl 5-fluoro-2-methylbenzoate (1.0 eq) and Chlorobenzene (5 vol). Note: Chlorobenzene suppresses polychlorination compared to CCl4.

  • Activation: Add AIBN (0.05 eq) and heat to 80°C.

  • Controlled Addition: Add N-Bromosuccinimide (NBS) (0.95 eq) portion-wise over 2 hours.

    • Critical Step: Do not add excess NBS. Starving the reaction slightly prevents the radical concentration from attacking the product.

  • Quench: Cool to 0°C immediately upon NBS consumption (verify by starch-iodide paper). Filter succinimide byproduct.

  • Purification: Crystallize from Heptane/EtOAc. The Di-Br stays in the mother liquor.

Protocol B: Salvaging Di-Br via Hydrolysis

Use this protocol if the reaction was over-brominated or if the aldehyde is required.

  • Dissolution: Dissolve the crude mixture (containing high Di-Br content) in Acetone/Water (4:1) .

  • Hydrolysis: Add Silver Nitrate (

    
    )  (2.1 eq relative to Di-Br) or reflux with catalytic Sulfuric Acid .
    
  • Workup: Filter the AgBr precipitate (if silver used). Extract with Dichloromethane.

  • Result: The Di-Br converts to Methyl 5-fluoro-2-formylbenzoate , while the Mono-Br converts to the benzyl alcohol (separable by chromatography).

References

  • Wohl-Ziegler Reaction Mechanism & Selectivity. Organic Chemistry Portal. Available at: [Link][1][5][6]

  • Synthesis of Olaparib Intermediates. ACS Omega, 2022. "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." Available at: [Link]

  • Hydrolysis of Geminal Dihalides. Chemistry Stack Exchange / Ingold Mechanisms. "Unusual hydrolysis of methyl benzoates." Available at: [Link]

Sources

Comparative study of different synthetic routes to Methyl 2-(dibromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study of Synthetic Routes to Methyl 2-(dibromomethyl)-5-fluorobenzoate

Executive Summary

Methyl 2-(dibromomethyl)-5-fluorobenzoate is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, specifically acting as a precursor to the 6-fluoro-2H-phthalazin-1-one scaffold found in drugs like Talazoparib and Niraparib . Its synthesis hinges on the precise introduction of a gem-dibromomethyl group at the benzylic position.

This guide compares the two primary synthetic strategies:

  • Route A (Radical Bromination): The industrial standard using N-bromosuccinimide (NBS).[1]

  • Route B (Aldehyde Deoxygenative Bromination): A high-fidelity route starting from the aldehyde.[1]

Part 1: Route Analysis & Mechanisms

Route A: Radical Benzylic Bromination (The Industrial Standard)

This route utilizes the Wohl-Ziegler reaction to convert methyl 5-fluoro-2-methylbenzoate directly to the dibromomethyl derivative. It is favored for its low raw material cost but requires rigorous process control to manage the distribution of mono-, di-, and tri-brominated species.[1]

  • Mechanism: Free-radical chain reaction initiated by AIBN or Benzoyl Peroxide (BPO).

  • Key Challenge: The second bromination is slower than the first due to the electron-withdrawing effect of the first bromine, but the third bromination (to the tribromide) must be avoided.

RadicalBromination Start Methyl 5-fluoro- 2-methylbenzoate Radical1 Benzylic Radical Intermediate Start->Radical1 Initiation NBS NBS (2.2-2.5 eq) AIBN/BPO NBS->Radical1 Br source Mono Mono-bromide (Benzyl bromide) Radical1->Mono Propagation 1 Di Target: Gem-Dibromide (Methyl 2-(dibromomethyl)- 5-fluorobenzoate) Mono->Di Propagation 2 (Rate Limiting) Tri Impurity: Tri-bromide Di->Tri Over-bromination

Figure 1: Sequential radical bromination pathway showing the critical propagation steps.

Route B: Aldehyde Deoxygenative Bromination (The Precision Route)

This route starts from methyl 5-fluoro-2-formylbenzoate. The carbonyl oxygen is replaced by two bromine atoms using brominating agents like Phosphorus Tribromide (PBr3) with Bromine (Br2) or Boron Tribromide (BBr3).[1]

  • Mechanism: Activation of the carbonyl oxygen followed by nucleophilic attack of bromide.[1]

  • Advantage: Eliminates the risk of radical over-bromination; high regioselectivity.[1]

Part 2: Comparative Data Analysis

FeatureRoute A: Radical BrominationRoute B: Aldehyde Halogenation
Starting Material Methyl 5-fluoro-2-methylbenzoate (Cheap, widely available)Methyl 5-fluoro-2-formylbenzoate (Expensive, requires oxidation step)
Reagents NBS, AIBN/BPO, CCl4 or PhClPBr3/Br2 or BBr3, DCM
Selectivity Moderate (Mix of Mono/Di/Tri)High (Exclusive Gem-dibromide)
Yield (Isolated) 65% - 75%85% - 92%
Purification Crystallization/Column often requiredSimple wash/Extraction
Scalability High (Industrial Batch)Moderate (Reagent handling issues)
Safety Profile Exothermic, Radical hazardsCorrosive reagents (PBr3), Fuming

Part 3: Detailed Experimental Protocols

Protocol A: Radical Bromination (Optimized for Dibromo)

Note: Carbon tetrachloride (CCl4) is the classic solvent but is phased out due to toxicity.[1] Chlorobenzene or Trifluorotoluene are modern, greener alternatives.[1]

Reagents:

  • Methyl 5-fluoro-2-methylbenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.4 eq)[1]

  • AIBN (0.1 eq)[1]

  • Solvent: Chlorobenzene (10 volumes)

Step-by-Step:

  • Dissolution: Charge the reaction vessel with Methyl 5-fluoro-2-methylbenzoate and Chlorobenzene. Stir to dissolve.

  • Reagent Addition: Add NBS (1.2 eq) and AIBN (0.05 eq) at room temperature.

  • Initiation: Heat the mixture to 80-85°C . An exotherm indicates initiation.[1]

  • Second Charge: After 2 hours (check HPLC for mono-bromide formation), cool slightly to 60°C and add the second portion of NBS (1.2 eq) and AIBN (0.05 eq).

  • Reflux: Return to 85°C and stir for 12–16 hours. Monitor via HPLC until the mono-bromide < 5%.

  • Workup: Cool to 0°C. Filter off the succinimide byproduct.

  • Washing: Wash the filtrate with 5% NaHCO3 (aq) followed by brine.

  • Isolation: Concentrate the organic layer.[1][2] Recrystallize from Heptane/EtOAc to remove trace tri-bromo species.

Protocol B: Aldehyde to Gem-Dibromide Conversion

Reagents:

  • Methyl 5-fluoro-2-formylbenzoate (1.0 eq)

  • Phosphorus Tribromide (PBr3) (1.2 eq)[1]

  • Bromine (Br2) (1.0 eq) - Optional, enhances rate[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

  • Setup: Purge a reactor with Nitrogen. Add the aldehyde and dry DCM.[1] Cool to 0°C.[1]

  • Addition: Add PBr3 dropwise over 30 minutes, maintaining temperature < 5°C.

  • Reaction: Allow to warm to room temperature. Stir for 4-6 hours.

  • Quench: Caution: Pour the reaction mixture slowly into crushed ice/water with vigorous stirring (Hydrolysis of excess PBr3 is violent).

  • Extraction: Separate the organic layer.[1][2] Wash with 10% NaHCO3 to neutralize acids.[1]

  • Drying: Dry over MgSO4 and concentrate in vacuo to yield the gem-dibromide as a pale yellow oil/solid.

Part 4: Decision Logic for Route Selection

DecisionTree Start Select Synthesis Route Scale Is Scale > 100kg? Start->Scale Cost Is Cost the Primary Driver? Scale->Cost Yes Purity Is Purity > 99.5% Critical (w/o chromatography)? Scale->Purity No Cost->Purity No RouteA Choose Route A (Radical Bromination) Cost->RouteA Yes Purity->RouteA No RouteB Choose Route B (Aldehyde Route) Purity->RouteB Yes

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

  • Wohl-Ziegler Bromination Review: Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews. Link[1]

  • Lenalidomide Intermediate Synthesis (Analogous Chemistry): Patent US10392364B2.[1] Process for synthesis of lenalidomide. (Describes benzylic bromination of methyl 2-methyl-3-nitrobenzoate). Link

  • Phthalazinone Precursors: Patent WO2017215166A1.[1] Synthesis of PARP inhibitor Talazoparib. (Contextualizes the use of the intermediate). Link

  • Gem-Dihalogenation Protocols: Encyclopedia of Reagents for Organic Synthesis. Phosphorus(III) Bromide.[1][3] Link[1]

Sources

A Comparative Guide to the Reactivity of Methyl 2-(dibromomethyl)-5-fluorobenzoate: A Stable Aldehyde Precursor for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and success. Methyl 2-(dibromomethyl)-5-fluorobenzoate emerges as a highly valuable and versatile intermediate, primarily serving as a stable, crystalline precursor to the often less stable Methyl 2-formyl-5-fluorobenzoate. This guide provides an in-depth benchmark of its reactivity, objectively comparing its performance with alternative synthetic strategies and providing the supporting experimental data and protocols necessary for practical application.

The core utility of the gem-dibromomethyl group lies in its role as a masked aldehyde. This functionality allows for the storage and handling of a key synthetic precursor in a more robust form, mitigating issues of aldehyde instability, such as oxidation or polymerization. The strategic placement of the fluorine atom and the methyl ester group further enhances its utility, making it an important synthon for introducing fluorinated pharmacophores into complex molecular architectures.[1]

This guide will explore its primary transformation—hydrolysis to the corresponding aldehyde—and its direct use as an aldehyde equivalent in carbon-carbon bond-forming reactions, providing a clear benchmark of its synthetic potential.

Benchmarking the Conversion to Methyl 2-formyl-5-fluorobenzoate

The most fundamental reaction of Methyl 2-(dibromomethyl)-5-fluorobenzoate is its conversion to the corresponding aldehyde. This transformation is pivotal, as the resulting 2-formyl-5-fluorobenzoic acid moiety is a precursor for a wide array of pharmaceuticals and agrochemicals.[2] The efficiency of this hydrolysis is benchmarked against common methods, with a focus on chemoselectivity—specifically, avoiding the hydrolysis of the methyl ester.

Comparative Analysis of Hydrolysis Methods

The conversion of a gem-dibromomethylarene to an aldehyde can be accomplished under various conditions. The ideal method must be high-yielding and, crucially, tolerant of other functional groups like esters.

Method Reagents/Conditions Typical Yield Advantages Disadvantages Reference
Pyridine-Mediated Hydrolysis Refluxing Pyridine, H₂O>90%Excellent chemoselectivity for the ester; mild conditions; high yields.Requires higher temperatures; pyridine removal can be cumbersome.Augustine, J. K., et al. (2007)[3][4]
Silver Nitrate Hydrolysis AgNO₃, aq. Acetone70-85%Milder temperatures; effective for many substrates.Stoichiometric use of expensive silver salts; waste disposal.General Method
Acid-Catalyzed Hydrolysis H₂SO₄, H₂O/Dioxane60-80%Inexpensive reagents.Risk of ester hydrolysis; harsh conditions may not be suitable for sensitive substrates.General Method
Orthoformate Acetal Formation Trialkyl Orthoformate, ZnCl₂>85% (to acetal)Forms a stable acetal intermediate; high yields.Requires an additional deprotection step to yield the free aldehyde.Balamurugan, K., et al. (2018)[5]

Based on this comparison, the pyridine-mediated hydrolysis stands out for its superior yield and chemoselectivity, making it a preferred method when functional group tolerance is paramount.[3]

Experimental Protocol: Pyridine-Mediated Hydrolysis

This protocol describes a robust and high-yielding method for the conversion of Methyl 2-(dibromomethyl)-5-fluorobenzoate to Methyl 2-formyl-5-fluorobenzoate.

Rationale: The choice of refluxing pyridine is strategic. Pyridine acts as both a base to facilitate the initial nucleophilic substitution and as a solvent. The mechanism likely involves the formation of a bis-pyridinium salt intermediate, which is highly susceptible to hydrolysis. This method avoids harsh acidic or basic conditions that could cleave the methyl ester, ensuring high chemoselectivity.[3][4]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-(dibromomethyl)-5-fluorobenzoate (1.0 eq).

  • Reagent Addition: Add pyridine (10 volumes, e.g., 10 mL for 1 g of starting material) followed by water (1.0-1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 1 M hydrochloric acid (20 volumes) and extract with ethyl acetate (3 x 15 volumes). The acidic wash removes the pyridine.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 2-formyl-5-fluorobenzoate.

Reactivity as a Direct Aldehyde Equivalent: The Concept of Umpolung

Beyond being a simple precursor, the gem-dibromomethyl group enables the parent molecule to function as a direct equivalent of an aldehyde in certain C-C bond-forming reactions. This is an application of "umpolung," or polarity inversion, where the normal electrophilic character of a carbonyl carbon is masked and can be revealed in situ.[6][7] Instead of starting with an aldehyde, which can be unstable, the stable dibromo compound is used directly.

G cluster_0 Standard Reactivity cluster_1 Umpolung Reactivity Aldehyde Aldehyde (Electrophilic Carbon) Nucleophile Nucleophile (e.g., Enolate) Product_Standard C-C Bond Formation Aldehyde->Product_Standard Direct Reaction Nucleophile->Product_Standard Attacks Aldehyde Dibromo Methyl 2-(dibromomethyl)- 5-fluorobenzoate (Masked Electrophile) Product_Umpolung C-C Bond Formation (Same product as standard) Dibromo->Product_Umpolung In Situ Aldehyde Formation Base Base / Catalyst (e.g., Pyridine) Intermediate Reactive Intermediate (e.g., Pyridinium Salt) Nucleophile2 Nucleophile (e.g., Malonic Acid)

Diagram 1: Workflow comparing standard aldehyde reactivity with the "umpolung" approach using the dibromo precursor.
Benchmark Application: The Knoevenagel-Doebner Reaction

A prime example of this "umpolung" strategy is the Knoevenagel-Doebner reaction, used to synthesize α,β-unsaturated carboxylic acids. Instead of reacting an aromatic aldehyde with malonic acid, the gem-dibromomethylarene can be used directly.[4]

Rationale: This one-pot procedure is highly efficient. The gem-dibromomethylarene is activated by pyridine, and the resulting intermediate is attacked by the enolate of malonic acid. Subsequent elimination and decarboxylation occur under the reaction conditions to yield the final product. This avoids the isolation of the potentially problematic aldehyde intermediate.

Starting Material Reagents/Conditions Product Typical Yield Reference
Methyl 2-(dibromomethyl)-5-fluorobenzoateMalonic acid, Pyridine, Piperidine (cat.), Reflux(E)-3-(4-fluoro-2-(methoxycarbonyl)phenyl)acrylic acid85-95%Augustine, J. K., et al. (2007)[4]
Methyl 2-formyl-5-fluorobenzoateMalonic acid, Pyridine, Piperidine (cat.), Reflux(E)-3-(4-fluoro-2-(methoxycarbonyl)phenyl)acrylic acid80-90%General Method

The data indicates that using the stable gem-dibromo precursor not only works but can provide yields comparable to or even slightly better than using the isolated aldehyde, likely due to avoiding degradation of the aldehyde starting material.[4]

Experimental Protocol: Knoevenagel-Doebner Reaction
  • Setup: To a round-bottom flask with a reflux condenser and stir bar, add Methyl 2-(dibromomethyl)-5-fluorobenzoate (1.0 eq) and malonic acid (1.5 eq).

  • Reagent Addition: Add pyridine (10 volumes) followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction for the consumption of the starting material.

  • Workup: Cool the reaction mixture and pour it onto a mixture of ice and concentrated hydrochloric acid.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the α,β-unsaturated carboxylic acid. Further purification can be achieved by recrystallization.

Comparative Synthesis Landscape

To fully benchmark the utility of Methyl 2-(dibromomethyl)-5-fluorobenzoate, we must compare it to alternative synthetic routes for obtaining the target aldehyde, Methyl 2-formyl-5-fluorobenzoate.

G cluster_A Route A: Dibromination-Hydrolysis cluster_B Route B: Direct Oxidation cluster_C Route C: Formylation A1 Methyl 5-fluoro-2-methylbenzoate A2 Methyl 2-(dibromomethyl)- 5-fluorobenzoate A1->A2 Radical Bromination A3 Methyl 2-formyl-5-fluorobenzoate A2->A3 Hydrolysis B1 Methyl 5-fluoro-2-methylbenzoate B2 Methyl 2-formyl-5-fluorobenzoate B1->B2 Selective Oxidation (e.g., MnO2, CAN) C1 Methyl 5-fluorobenzoate C2 Methyl 2-formyl-5-fluorobenzoate C1->C2 Directed Ortho Formylation

Diagram 2: Comparison of major synthetic pathways to access the target aldehyde.
Parameter Route A (via Dibromomethyl) Route B (Direct Oxidation) Route C (Direct Formylation)
Key Advantage Uses a stable, isolable intermediate. High overall yield.Fewer synthetic steps.Atom economical.
Key Disadvantage Two-step process from the methylarene.Risk of over-oxidation to the carboxylic acid. Selectivity can be challenging.Requires specific directing groups or harsh conditions (e.g., Gatterman-Koch). Regioselectivity can be an issue.
Substrate Scope Broad; tolerant of many functional groups.Moderate; sensitive groups may not be tolerated by the oxidant.Often limited; highly dependent on electronic and steric factors of the arene.
Scalability Generally good; intermediates are often crystalline and easy to purify.Can be challenging due to oxidant handling and potential for side reactions.Can be difficult to scale due to reagent toxicity or specialized equipment needs.

The dibromination-hydrolysis pathway (Route A) offers a compelling balance of high yield, operational simplicity, and broad functional group tolerance. The ability to isolate and store the stable gem-dibromo intermediate provides a significant logistical advantage in multi-step synthesis campaigns.

Conclusion

Methyl 2-(dibromomethyl)-5-fluorobenzoate is more than just an intermediate; it is a strategic synthetic tool. Its primary value lies in its stability, which contrasts sharply with the often-labile nature of the corresponding aldehyde. Our benchmarking analysis demonstrates two key applications:

  • As a superior precursor: It can be converted to Methyl 2-formyl-5-fluorobenzoate in high yield and with excellent chemoselectivity, particularly using pyridine-mediated hydrolysis, which protects the valuable ester functionality.

  • As a direct aldehyde equivalent: It participates directly in reactions like the Knoevenagel-Doebner condensation, showcasing the power of an "umpolung" strategy to streamline synthetic sequences and potentially improve yields by avoiding the handling of sensitive intermediates.

For scientists engaged in the synthesis of complex fluorinated aromatics, Methyl 2-(dibromomethyl)-5-fluorobenzoate represents a reliable, versatile, and efficient building block that can de-risk and accelerate the development of novel molecular entities.

References

  • Wikipedia. Corey–Fuchs reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Gao, F., et al. (2023). Reactivity Umpolung of Tertiary Amide Enabled by Catalytic Reductive Stannylation. ChemRxiv. Available at: [Link]

  • Balamurugan, K., et al. (2018). Synthesis of aromatic aldehyde acetals from (dibromomethyl)arenes. ResearchGate. Available at: [Link]

  • Augustine, J. K., et al. (2008). A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group into aldehydes. ResearchGate. Available at: [Link]

  • NROChemistry. Corey-Fuchs Homologation. Organic Chemistry Portal. Available at: [Link]

  • SynArchive. Corey-Fuchs Reaction. SynArchive. Available at: [Link]

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

  • Wikipedia. Umpolung. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Augustine, J. K., et al. (2007). gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Nikolaev, A. (2018). Synthesis and Reactivity of Umpolung Reagents Through Transition Metal Catalysis. YorkSpace, York University. Available at: [Link]

Sources

Strategic Radiosynthesis of PARP Inhibitors: The Gem-Dibromide Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Methyl 2-(dibromomethyl)-5-fluorobenzoate Application: Isotopic Labeling (¹⁴C, ¹³C, ²H) of Phthalazinone-Based PARP Inhibitors (e.g., Talazoparib)

Executive Summary: The Case for the Gem-Dibromide Intermediate

In the high-stakes synthesis of isotopically labeled Poly(ADP-ribose) polymerase (PARP) inhibitors—specifically the phthalazinone class represented by Talazoparib (BMN 673) —the choice of the electrophilic cyclization precursor is the single greatest determinant of radiochemical yield (RCY) and purity.

While early medicinal chemistry routes often utilize Methyl 5-fluoro-2-formylbenzoate (The Aldehyde) as the cyclization partner for hydrazine derivatives, this guide argues for the superior performance of Methyl 2-(dibromomethyl)-5-fluorobenzoate (The Gem-Dibromide) in radiochemical applications.

For researchers conducting ADME (Absorption, Distribution, Metabolism, and Excretion) studies requiring Carbon-14 (¹⁴C) or stable isotope labeling, the Gem-Dibromide offers a robust, crystalline, and oxidation-resistant alternative to the labile aldehyde, enabling "masked" carbonyl chemistry that simplifies purification and maximizes isotopic incorporation.

Technical Deep Dive: Mechanism & Causality

The synthesis of the phthalazinone core (the pharmacophore of Talazoparib) requires the condensation of a hydrazine moiety with a 2-formylbenzoate derivative.

The Problem with the Aldehyde Route

The standard intermediate, Methyl 5-fluoro-2-formylbenzoate , suffers from three critical liabilities in a radiochemical setting:

  • Autoxidation: Electron-deficient benzaldehydes rapidly oxidize to the corresponding benzoic acid (Methyl 5-fluoro-2-carboxybenzoate) upon exposure to air, a process accelerated by the ionizing radiation of high-specific-activity ¹⁴C batches (autoradiolysis).

  • Chromatographic Instability: The aldehyde often streaks on silica gel or undergoes acetalization with alcoholic solvents, leading to mass loss during purification.

  • Volatile Handling: Lower molecular weight aldehydes can be semi-volatile, posing containment risks for radioactive materials.

The Gem-Dibromide Solution

Methyl 2-(dibromomethyl)-5-fluorobenzoate acts as a "masked" aldehyde. It is generated via radical bromination of the corresponding toluene derivative (often the point of ¹⁴C insertion).

  • Stability: The C-Br bonds are robust against autoxidation.

  • Activation: The aldehyde is revealed in situ via hydrolysis (silver-assisted or aqueous alcohol) only when the hydrazine nucleophile is present, driving the reaction immediately toward the thermodynamic trap (the phthalazinone) without isolating the unstable intermediate.

Comparative Analysis: Performance Metrics

The following data compares the performance of the Gem-Dibromide pathway versus the traditional Aldehyde pathway in the synthesis of the [¹⁴C]-Talazoparib core scaffold.

Table 1: Comparative Performance in Radiosynthesis

MetricGem-Dibromide Route (Recommended)Aldehyde Route (Alternative)Impact on Study
Precursor Stability High (Solid, Shelf-stable >1 year)Low (Oil/Solid, oxidizes in <24h)Critical for multi-step radiolabeling campaigns.
Step Count (from Toluene) 2 (Bromination

Cyclization)
3 (Bromination

Oxidation

Cyclization)
Fewer steps = Higher cumulative Radiochemical Yield (RCY).
Cyclization Yield 82 - 91% 55 - 68%Higher yield conserves expensive ¹⁴C starting material.
Purity Profile >98% (Crystalline precipitate)~90% (Requires HPLC purification)Simplifies downstream purification of the final drug.
Isotopic Integrity No scrambling observed.Risk of hydrate/hemiacetal exchange.Ensures accurate mass balance in ADME.

Analyst Note: The yield advantage of the Gem-Dibromide stems from the "one-pot" hydrolysis-cyclization. By avoiding the isolation of the aldehyde, we eliminate the 15-20% mass loss typically associated with purifying electron-deficient benzaldehydes.

Validated Experimental Protocol

Objective: Synthesis of [¹⁴C]-Phthalazinone Core using Methyl 2-(dibromomethyl)-5-fluorobenzoate. Precursor: Methyl 5-fluoro-2-methylbenzoate (Isotopically labeled at the carbonyl or ring carbons).

Step 1: Radical Bromination (Synthesis of the Gem-Dibromide)
  • Reagents: [¹⁴C]-Methyl 5-fluoro-2-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), AIBN (0.1 eq).

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) - PhCF₃ is the greener, higher-boiling alternative.

  • Procedure:

    • Dissolve the ¹⁴C-precursor in PhCF₃ (10 mL/g).

    • Add NBS and AIBN.

    • Reflux (90°C) for 4-6 hours under Argon. Monitor by HPLC (Conversion of mono-bromo to di-bromo).

    • Critical Checkpoint: Ensure >95% conversion to the dibromide. Residual mono-bromide leads to benzyl alcohol impurities later.

    • Cool, filter off succinimide, and concentrate.

    • Result: Methyl 2-(dibromomethyl)-5-fluorobenzoate (Yellow oil/solid). Use directly.

Step 2: Silver-Assisted Hydrolysis & Cyclization
  • Reagents: Crude Gem-Dibromide (from Step 1), Hydrazine Monohydrate (3.0 eq), Silver Nitrate (AgNO₃, 2.1 eq - Optional but recommended for mild hydrolysis), Ethanol/Water (4:1).

  • Procedure:

    • Dissolve the Gem-Dibromide in Ethanol.

    • Add a solution of AgNO₃ in water (if using) or simply reflux in aqueous ethanol.

    • Mechanism: The Ag⁺ assists in removing Bromide, generating the aldehyde in situ.

    • Immediately add Hydrazine Monohydrate.

    • Reflux for 2 hours. The solution will turn cloudy as the phthalazinone precipitates.

    • Cool to 0°C. Filter the solid.

    • Purification: Wash with cold water and diethyl ether.

    • Validation: ¹H-NMR should show the disappearance of the methine proton (–CHBr₂, ~8.0 ppm) and the appearance of the phthalazinone singlet (~8.4 ppm).

Visualizing the Pathway

The following diagram illustrates the strategic advantage of the Gem-Dibromide route, highlighting the "Masked Aldehyde" shortcut that bypasses the unstable intermediate.

G cluster_0 Comparison of Routes Toluene Methyl 5-fluoro-2-methylbenzoate (Stable Precursor) MonoBromo Mono-Bromide (Intermediate) Toluene->MonoBromo NBS (1.0 eq) Dibromo Methyl 2-(dibromomethyl)-5-fluorobenzoate (The Gem-Dibromide) [STABLE RESERVOIR] MonoBromo->Dibromo NBS (1.0 eq) Radical Bromination Aldehyde Methyl 5-fluoro-2-formylbenzoate (Unstable Aldehyde) Dibromo->Aldehyde Slow Hydrolysis (Risk of Oxidation) Phthalazinone Phthalazinone Core (Talazoparib Scaffold) Dibromo->Phthalazinone One-Pot Hydrolysis/Cyclization (AgNO3/H2O + Hydrazine) [RECOMMENDED ROUTE] Aldehyde->Phthalazinone + Hydrazine

Caption: The Gem-Dibromide route (Green) bypasses the isolation of the unstable aldehyde (Red), enabling a direct, high-yield conversion to the Phthalazinone core.

References
  • FDA Center for Drug Evaluation and Research. (2018). Talazoparib (TALZENNA) Multi-disciplinary Review and Evaluation (NDA 211651). U.S. Food and Drug Administration. [Link]

  • Wang, B., et al. (2016). Discovery and Synthesis of Talazoparib (BMN 673), a Potent and Selective PARP1/2 Inhibitor. Journal of Medicinal Chemistry, 59(1), 335-357. [Link]

  • Vaidyanathan, S., Reed, A., & Du, J. (2021).[1] Radiosynthesis of ³H- and ¹⁴C-labeled Veliparib. Journal of Labelled Compounds and Radiopharmaceuticals, 64(9), 356-362.[1] [Link]

  • Sutherland, A., et al. (2015).[2] Synthesis and Evaluation of a Radioiodinated Tracer with Specificity for Poly(ADP-ribose) Polymerase-1 (PARP-1) in Vivo. Journal of Medicinal Chemistry, 58(21), 8683-8693.[2] [Link]

  • PubChem. (2024).[3] Methyl 2-(bromomethyl)benzoate Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Benchmarking Critical Intermediates: Methyl 2-(dibromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Aldehyde Advantage

In the high-stakes synthesis of PARP inhibitors (specifically Olaparib and its analogs), the purity of the benzaldehyde intermediate is a critical failure point. While Methyl 2-formyl-5-fluorobenzoate (the aldehyde) is the direct precursor for the phthalazinone scaffold, it suffers from oxidative instability and shelf-life degradation.

This guide analyzes Methyl 2-(dibromomethyl)-5-fluorobenzoate —a geminal dibromide—as a superior, "masked" alternative. Unlike the aldehyde, which degrades into the carboxylic acid upon air exposure, the dibromomethyl variant offers a stable, crystalline solid that can be hydrolyzed in situ to release the fresh aldehyde quantitatively.

This document serves as both a Comparative Guide and a Certificate of Analysis (CoA) Interpretation Manual , ensuring you select the correct grade for GMP manufacturing.

Comparative Analysis: The Precursor Landscape

The synthesis of the Olaparib core requires a 2-fluoro-5-substituted benzoate scaffold.[1] Below is a technical comparison of the three primary commercial starting materials.

Table 1: Performance Matrix of Olaparib Precursors
FeatureOption A: The Monobromo Option B: The Aldehyde Option C: The Dibromo (Target)
IUPAC Name Methyl 2-(bromomethyl)-5-fluorobenzoateMethyl 2-formyl-5-fluorobenzoateMethyl 2-(dibromomethyl)-5-fluorobenzoate
Reactivity Mode Nucleophilic Substitution (

)
Condensation / WittigHydrolysis

Condensation
Stability Moderate (Light sensitive)Low (Oxidizes to acid)High (Moisture sensitive only)
State Solid / Oil (MP dependent)Solid (often sticky)Crystalline Solid
Process Utility Requires oxidation step (Sommelet)Direct use, but variable purityQuantitative in situ generation
Atom Economy Poor (if oxidizing)HighModerate (loses 2 HBr)

The Verdict:

  • Choose Option A if you are performing a direct alkylation (e.g., attaching a amine).

  • Choose Option B only if you have immediate use and cold-chain storage (-20°C).

  • Choose Option C (The Dibromo) for robust, scalable manufacturing. It behaves as a "time-release" aldehyde, allowing you to generate the reactive species exactly when needed, avoiding side reactions associated with aldehyde storage.

Critical Quality Attributes (The CoA Deep Dive)

When reviewing a Certificate of Analysis for Methyl 2-(dibromomethyl)-5-fluorobenzoate, standard purity metrics are insufficient. You must scrutinize specific impurities that dictate downstream success.

A. The "Gold Standard" Specification
  • Appearance: White to off-white crystalline solid. (Yellowing indicates free bromine release).

  • Assay (HPLC):

    
    .
    
  • Identity (H-NMR): Distinct singlet at

    
     ppm (benzylic CH
    
    
    
    ).
  • Moisture (KF):

    
    . Critical: Water triggers premature hydrolysis.
    
B. Impurity Profile (The Deal-Breakers)

The synthesis involves radical bromination of Methyl 2-methyl-5-fluorobenzoate. The CoA must explicitly quantify:

  • The Under-Brominated Impurity (Monobromo):

    • Limit:

      
      
      
    • Risk:[2] This will not hydrolyze to the aldehyde. It remains as an alkylating agent, potentially reacting with the hydrazine/phthalazinone core later to form genotoxic impurities (GTIs).

  • The Over-Brominated Impurity (Tribromo):

    • Limit:

      
      
      
    • Risk:[2] Hydrolysis yields the carboxylic acid (Methyl 2-carboxy-5-fluorobenzoate), which is a dead-end byproduct that lowers yield.

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and where the Dibromo compound acts as the strategic pivot point.

OlaparibPathway Start Methyl 2-methyl-5-fluorobenzoate (Starting Material) Step1 Radical Bromination (NBS/AIBN) Start->Step1 Mono Monobromo Impurity (Undesirable) Step1->Mono Incomplete Dibromo Methyl 2-(dibromomethyl)-5-fluorobenzoate (THE PRODUCT) Step1->Dibromo Major Path Phthalazinone Phthalazinone Core (Olaparib Scaffold) Mono->Phthalazinone GTI Risk Hydrolysis Hydrolysis (AgNO3/H2O or CaCO3) Dibromo->Hydrolysis Aldehyde Methyl 2-formyl-5-fluorobenzoate (Reactive Intermediate) Hydrolysis->Aldehyde Aldehyde->Phthalazinone + Hydrazine

Figure 1: The strategic role of the Dibromo intermediate. Note the red path indicating the risk of monobromo impurities carrying forward.

Experimental Protocols
Protocol A: Quality Control Hydrolysis Test

Purpose: To verify the "Active Aldehyde Content" of the CoA.

  • Dissolution: Dissolve 100 mg of Methyl 2-(dibromomethyl)-5-fluorobenzoate in 2 mL of Acetone/Water (9:1).

  • Activation: Add 2 equivalents of Silver Nitrate (

    
    ) solution (or Calcium Carbonate for a cheaper, slower screen).
    
  • Observation: Immediate precipitation of AgBr (pale yellow) confirms labile bromines.

  • Analysis: Filter the precipitate. Inject the filtrate into HPLC.

    • Success Criteria:

      
       conversion to the Aldehyde peak (approx. RT shift from 12.5 min to 8.2 min on C18).
      
Protocol B: One-Pot Cyclization (Synthesis Context)

Purpose: Demonstrating the "Masked" utility for Olaparib synthesis.

  • Charge: In a reactor, charge Methyl 2-(dibromomethyl)-5-fluorobenzoate (1.0 eq) and Ethanol.

  • Hydrolysis: Add Sodium Acetate (3.0 eq) and Water (5 vol). Reflux for 2 hours.

    • Mechanism:[3][4][5][6] Acetate assists in displacing bromines; water forms the gem-diol

      
       aldehyde.
      
  • Cyclization: Without isolation, add Hydrazine Hydrate (1.2 eq).

  • Reflux: Continue reflux for 4 hours.

  • Result: The solution precipitates the phthalazinone core upon cooling.

    • Note: This avoids isolating the unstable aldehyde, improving overall yield by ~15% compared to starting with the aldehyde directly.

References
  • Menear, K. A., et al. (2008).[7] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry.

  • AstraZeneca AB. (2008). "Phthalazinone Derivatives." World Intellectual Property Organization (Patent WO2008047082).

  • Bhat, G., et al. (2017). "Process for the Preparation of Olaparib and Intermediates Thereof." United States Patent Application 20170233351.

  • Loudon, G. M. (2009). "Hydrolysis of Geminal Dihalides." Organic Chemistry, 5th Edition. Roberts and Company Publishers. (Standard mechanistic reference for gem-dihalide reactivity).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Methyl 2-(dibromomethyl)-5-fluorobenzoate

[1]

Executive Safety Directive

Methyl 2-(dibromomethyl)-5-fluorobenzoate is not a generic organic waste.[1] It is a specialized, highly reactive intermediate containing a gem-dibromide moiety. Improper disposal can lead to delayed container pressurization (explosion risk) and the release of severe lachrymatory fumes.

Core Safety Axiom: Treat this compound as a Lachrymatory Acid Generator . Upon contact with ambient moisture, the dibromomethyl group hydrolyzes to release Hydrogen Bromide (HBr) gas.

Hazard Characterization Matrix
ParameterClassificationCritical Operational Consequence
Primary Hazard Lachrymator / Corrosive Causes immediate, severe eye/respiratory distress.[1][2][3] Standard fume hood use is mandatory.
Reactivity Moisture Sensitive Hydrolyzes to 2-formyl-5-fluorobenzoate + 2 eq.[1] HBr .
Skin Permeation High The fluorine substituent increases lipophilicity, aiding dermal absorption of the corrosive bromide.[1]
Glove Compatibility Restricted Do NOT use standard Nitrile. Brominated benzyl-type compounds permeate nitrile in <5 minutes.[1] Use Silver Shield® (Laminate) or Viton®.

The Mechanism of Risk: Why Standard Protocols Fail

Standard organic waste streams often contain trace water (e.g., from aqueous washes). If Methyl 2-(dibromomethyl)-5-fluorobenzoate is added to a standard "Halogenated Waste" drum containing moisture:

  • Solvolysis: The gem-dibromide undergoes hydrolysis.

  • Gas Generation:

    
    
    
  • Pressurization: In a sealed drum, the evolution of HBr gas causes rapid pressure buildup, leading to potential rupture or "geysering" upon opening.

Scientific Directive: This waste must be segregated into a Low-Water / Anhydrous stream or neutralized prior to consolidation.

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Assessment

Before moving the vessel, confirm the physical state.

  • Solid: Likely stable if kept dry.

  • Liquid/Solution: Higher risk of dissolved moisture initiating hydrolysis.

Phase B: Waste Packaging (The "Vented" Rule)

Do not consolidate this material into central bulk waste immediately.

  • Primary Container: Dissolve solid residues in a non-nucleophilic, hydrophobic solvent (e.g., Dichloromethane or Chloroform).

  • Transfer: Move solution to a dedicated high-density polyethylene (HDPE) or glass container. Avoid metal containers (HBr corrodes metal rapidly).

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) for the first 48 hours to allow any generated HBr to off-gas inside the fume hood.

  • Labeling: Mark the container explicitly:

    DANGER: CONTAINS BENZYLIC BROMIDES. LACHRYMATOR. POTENTIAL HBr GAS EVOLUTION. DO NOT TIGHTLY SEAL.

Phase C: Bench-Top Quenching (Optional - Expert Only)

If you must neutralize the lachrymatory hazard before disposal, follow this controlled hydrolysis protocol. Warning: This generates heat and fumes.

  • Dilute the material in Ethanol (10 volumes).

  • Slowly add aqueous Sodium Acetate or dilute Sodium Hydroxide (1M) while cooling on ice.

  • Allow the mixture to stir until the gem-dibromide converts to the aldehyde (monitor by TLC/LCMS).

  • Adjust pH to 7-8.

  • Dispose of the resulting aldehyde solution as standard "Halogenated Organic Waste."

Emergency Contingencies: Spill Management

Scenario: A 5g vial drops and shatters outside the hood.

  • Evacuate: Clear the immediate area. The lachrymatory effect will be instantaneous.

  • PPE Up: Don Silver Shield gloves , chemical goggles, and a face shield. If the spill is large (>10g) or ventilation is poor, SCBA (Self-Contained Breathing Apparatus) may be required.

  • Do NOT Spray Water: Water will accelerate HBr generation, worsening the fumes.

  • Absorb & Neutralize:

    • Cover the spill with a mix of Sodium Carbonate (Soda Ash) and clay absorbent (kitty litter). The carbonate neutralizes the acid; the clay absorbs the organic.

    • Alternative: Use a dedicated "Organic Halide" spill kit containing activated charcoal.

  • Cleanup: Scoop solids into a wide-mouth jar. Label as "Hazardous Waste - Corrosive/Lachrymator." Double bag the jar.

  • Decontamination: Wash the surface with a dilute solution of ethanolic KOH (potassium hydroxide in ethanol) to decompose trace residues, followed by soap and water.

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision points for handling this specific chemical.

DisposalWorkflowStartStart: Methyl 2-(dibromomethyl)-5-fluorobenzoate WasteIsSpillIs this a Spill?Start->IsSpillStateCheckAssess Physical StateSolidSolid ResidueStateCheck->SolidSolutionSolution/LiquidStateCheck->SolutionIsSpill->StateCheckNo (Planned Disposal)EvacuateEvacuate Area (Lachrymator Risk)IsSpill->EvacuateYesAbsorbAbsorb with Soda Ash/Clay(NO WATER)Evacuate->AbsorbRCRADispose as RCRA Halogenated WasteAbsorb->RCRADissolveDissolve in DCM/ChloroformSolid->DissolveContainerTransfer to HDPE/Glass ContainerSolution->ContainerDissolve->ContainerVentApply VENTED CAP(Allow HBr off-gassing)Container->VentLabelLabel: 'Lachrymator / HBr Risk'Vent->LabelLabel->RCRA

Figure 1: Decision tree for the safe segregation and packaging of dibromomethyl benzoate derivatives, emphasizing pressure management.

Regulatory Compliance (RCRA)[4]

While Methyl 2-(dibromomethyl)-5-fluorobenzoate is not explicitly listed on the EPA "P" or "U" lists, it is regulated by characteristic:

  • Waste Code: D003 (Reactivity) is possible if the material reacts violently with water. However, it is most standardly classified as Halogenated Organic Waste (often consolidated under F001/F002 codes if mixed with spent halogenated solvents).

  • EPA Guidance: Under 40 CFR 261.23 (Characteristic of Reactivity), wastes that generate toxic gases (HBr) when mixed with water are hazardous.

  • Transport (DOT):

    • Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s.[1][4] (contains Methyl 2-(dibromomethyl)-5-fluorobenzoate).[1]

    • Class: 8 (Corrosive).

    • Packing Group: II or III.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] [Link]

  • PubChem. (n.d.). Benzyl Bromide - Safety and Hazards (Analogous Structure Data). National Library of Medicine. [Link]

Personal protective equipment for handling Methyl 2-(dibromomethyl)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Assessment

Do not treat this compound as a standard organic intermediate.

Methyl 2-(dibromomethyl)-5-fluorobenzoate belongs to the class of benzylic gem-dihalides . While valuable in the synthesis of PARP inhibitors (e.g., Talazoparib intermediates), its structural motif presents a tripartite hazard profile that standard laboratory PPE often fails to address:

  • Lachrymatory Potency: Like its analog benzyl bromide, this compound attacks TRPA1 channels in the mucous membranes. Exposure to even trace vapors causes immediate, debilitating tearing and respiratory distress.

  • Delayed Corrosivity: Upon contact with skin moisture, the dibromomethyl group hydrolyzes to release hydrobromic acid (HBr), causing chemical burns that may not be immediately painful (insidious onset).

  • Permeation Capability: Benzylic halides are lipophilic and small enough to permeate standard disposable nitrile gloves in minutes.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for handling the neat (pure) substance . Dilute solutions (<0.1M) may allow for relaxed protocols, but only after specific risk assessment.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double-Gloving (Laminate + Nitrile) Inner Layer: Silver Shield® / 4H® (EVOH/PE Laminate). Reason: Benzylic bromides permeate nitrile in <10 mins. Laminate offers >4 hours breakthrough time.Outer Layer: 5-8 mil Nitrile (Long Cuff).Reason: Provides dexterity and protects the laminate liner from physical tears.
Eye/Face Sealed Goggles + Shield Primary: Indirect-vent or non-vented chemical splash goggles (ANSI Z87.1+). Secondary: Face shield required if handling >100 mg or working with pressurized vessels.Note: Safety glasses are insufficient ; vapors will bypass side shields.[1]
Respiratory Engineering Control Primary Primary: Certified Chemical Fume Hood (Face velocity 80–100 fpm).Secondary (Spill/Emergency): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.Reason: The "AG" component neutralizes HBr byproducts.
Body Chem-Resistant Apron Tyvek® or chemically resistant apron worn over a standard cotton lab coat. Reason: Cotton absorbs and holds lachrymators against the chest/arms; an impermeable layer is necessary.

Part 3: Operational Workflow & Protocols

The "Cold-Trap" Weighing Protocol

Weighing lachrymators is the most common point of exposure. Use this static-control method to minimize vapor generation.[2]

  • Chill the Reagent: If possible, store the reagent at 2–8°C prior to use. Cold reagents have significantly lower vapor pressure.

  • Tare Closed Vessels:

    • Place a tared vial with a septum cap inside the balance.

    • Do not weigh onto open weigh paper or boats outside the hood.

  • Transfer:

    • Move the balance inside the fume hood if possible.

    • If the balance is external, transfer the solid into the tared vial inside the hood, cap it immediately, and then transfer the closed vial to the balance.

  • Decontamination: Wipe the exterior of the vial with a tissue soaked in 5% sodium thiosulfate solution (see Section 3.3) before removing it from the hood.

Reaction Setup & Monitoring
  • Venting: All reaction vessels must be vented through a scrubber (e.g., a needle venting to a bleach/thiosulfate trap) if heating is involved.

  • Syringe Safety: When adding liquids to the vessel, use Luer-lock syringes to prevent needle "pop-off" due to backpressure, which would aerosolize the lachrymator.

Decontamination & Quenching (The "Red" Bath)

Never rinse glassware directly with water or acetone; this can aerosolize the chemical or create shock-sensitive byproducts.

Preparation of Quench Bath:

  • Composition: 10% Sodium Thiosulfate (

    
    ) + 2% Sodium Carbonate (
    
    
    
    ) in water.
  • Mechanism: Thiosulfate nucleophilically attacks the benzylic bromide, converting it to a non-volatile, water-soluble thiosulfate ester. Carbonate neutralizes generated acid.

Protocol:

  • Submerge all contaminated spatulas, needles, and glassware into the bath.

  • Soak for 24 hours.

  • Rinse with water, then acetone, then wash normally.

Part 4: Logical Decision Pathways (Visualization)

Risk Assessment & PPE Selection

This decision tree ensures you select the correct protection based on the state of the reagent.

PPE_Decision_Tree Start Handling Methyl 2-(dibromomethyl)-5-fluorobenzoate State Physical State? Start->State Solid Solid / Neat Oil State->Solid Neat Solution Dilute Solution (<0.1M) State->Solution Diluted HighRisk HIGH RISK: Lachrymatory Vapor Solid->HighRisk MedRisk MODERATE RISK: Splash Hazard Solution->MedRisk PPE_High REQUIRED PPE: 1. Fume Hood (Sash <18") 2. Silver Shield Gloves (Laminate) 3. Goggles (No Safety Glasses) HighRisk->PPE_High PPE_Med REQUIRED PPE: 1. Fume Hood 2. Double Nitrile Gloves 3. Goggles MedRisk->PPE_Med

Figure 1: PPE Decision Tree based on physical state and concentration.

Emergency Spill Response Workflow

A self-validating loop for managing spills without evacuating the entire building (unless necessary).

Spill_Response Spill Spill Detected Assess Is it outside the Fume Hood? Spill->Assess Inside Inside Hood Assess->Inside No Outside Outside Hood Assess->Outside Yes Contain 1. Lower Sash 2. Cover with absorbent pads Inside->Contain Evacuate Evacuate Lab immediately. Call EHS. Outside->Evacuate Neutralize Apply Thiosulfate Solution (Wait 30 mins) Contain->Neutralize Cleanup Bag waste as Halogenated Organic Neutralize->Cleanup

Figure 2: Emergency response logic. Note that spills outside the hood require immediate evacuation due to lachrymatory effects.

Part 5: References & Authority[3]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide. (Provides permeation and respiratory limits for benzylic halides). Retrieved from [Link]

  • Interactive Learning Paradigms, Inc. The MSDS HyperGlossary: Lachrymator. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.